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  • Product: Methyl 4-methyl-2-pentenoate
  • CAS: 50652-78-3

Core Science & Biosynthesis

Foundational

Theoretical Framework and Practical Application for the Calculation of Methyl 4-methyl-2-pentenoate Frontier Molecular Orbitals

An In-Depth Technical Guide: Abstract This guide provides a comprehensive walkthrough for the theoretical calculation of frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and L...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive walkthrough for the theoretical calculation of frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—for Methyl 4-methyl-2-pentenoate. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol by elucidating the causal reasoning behind methodological choices. We leverage Density Functional Theory (DFT), a robust and widely adopted computational method, to determine the electronic properties that govern the reactivity and kinetic stability of the target molecule. The guide includes detailed, step-by-step protocols for geometry optimization, selection of appropriate functionals and basis sets, and subsequent FMO analysis. All quantitative data is summarized for clarity, and key workflows are visualized using Graphviz diagrams. The ultimate aim is to equip scientists with a self-validating framework to predict molecular behavior, thereby accelerating research and development pipelines.

Foundational Concepts: Why Frontier Orbitals Matter

In the landscape of molecular modeling and drug discovery, understanding a molecule's electronic structure is paramount to predicting its chemical behavior. The Frontier Molecular Orbital (FMO) theory , pioneered by Kenichi Fukui, provides a powerful yet intuitive framework for this purpose.[1][2] It posits that the majority of a molecule's reactivity can be understood by examining its HOMO and LUMO.[3]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, making it the primary site for interaction with electrophiles. The energy of the HOMO (EHOMO) is directly related to the ionization potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. It signifies the molecule's ability to accept electrons, thus indicating the site for nucleophilic attack. The energy of the LUMO (ELUMO) is related to the electron affinity.

  • The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability.[3][4] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[3][5] Conversely, a small gap suggests the molecule is more reactive.[6]

For drug development professionals, these parameters offer invaluable insights. The HOMO-LUMO gap can inform metabolic stability, while the spatial distribution of these orbitals can guide the rational design of molecules that interact specifically with biological targets.[7]

To calculate these properties with a high degree of accuracy for a molecule like Methyl 4-methyl-2-pentenoate, we turn to Density Functional Theory (DFT) . DFT is a quantum mechanical modeling method that determines the electronic structure of a many-body system based on its electron density.[8][9] It offers an exceptional balance of computational efficiency and accuracy, making it the workhorse of modern computational chemistry.[10][11]

A Self-Validating Computational Workflow

The following section details a robust and reproducible protocol for calculating the frontier orbitals of Methyl 4-methyl-2-pentenoate. The causality behind each step is explained to ensure a deep understanding of the process.

Step 1: Molecular Structure Generation and Pre-optimization

The first step is to generate an accurate 3D representation of Methyl 4-methyl-2-pentenoate (CH3-CH(CH3)-CH=CH-C(=O)OCH3). This can be accomplished using any modern molecular editor.

Causality: The calculated electronic properties are exquisitely sensitive to the molecule's 3D conformation. A calculation performed on a poorly constructed or high-energy geometry will yield physically meaningless results.

Protocol:

  • Use a molecular editor such as Avogadro[12] or ChemDraw to build the structure of Methyl 4-methyl-2-pentenoate.

  • Perform an initial "clean-up" or "force field optimization" using a method like MMFF94 or UFF. This provides a reasonable starting geometry for the more computationally intensive quantum mechanical calculations.

Step 2: Geometry Optimization with DFT

This is the most critical computational step, where we find the lowest energy conformation of the molecule on the potential energy surface.

Causality: We must locate the global energy minimum structure because this is the most populated conformation at equilibrium and therefore the most relevant for determining its ground-state electronic properties.

Protocol:

  • Software Selection: Choose a quantum chemistry software package. Excellent options include the open-source program GAMESS[13] or commercial packages like Gaussian,[14] ORCA,[15] or Q-Chem.[16]

  • Method Selection (Functional & Basis Set):

    • Functional: For general-purpose calculations on organic molecules, the B3LYP functional is a well-established starting point. However, for higher accuracy, modern dispersion-corrected functionals are recommended. A robust choice is ωB97X-D . This functional includes long-range corrections and an empirical dispersion correction, which are crucial for accurately modeling non-covalent interactions and overall molecular shape.

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a more efficient Ahlrichs-type basis set such as def2-TZVP is recommended.[10] These triple-zeta basis sets provide sufficient flexibility for an accurate description of the electron density, with polarization functions (d,p) to describe anisotropic electron distributions (like pi-bonds and lone pairs) and diffuse functions + or D to model loosely bound electrons.

  • Execution: Submit the geometry optimization calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible, signifying an energy minimum.

Step 3: Validation via Frequency Analysis

Every optimization must be validated to ensure it represents a true energy minimum.

Causality: An optimization algorithm can sometimes converge on a saddle point (a transition state) rather than a minimum. A frequency calculation acts as a self-validating check. For a true minimum energy structure, all calculated vibrational frequencies will be real (positive numbers). The presence of one or more imaginary frequencies indicates a saddle point, requiring the structure to be perturbed and re-optimized.

Protocol:

  • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., ωB97X-D/def2-TZVP).

  • Analyze the output to confirm the absence of imaginary frequencies.

The overall computational workflow is summarized in the diagram below.

Computational Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis & Interpretation A 1. Build 3D Structure (e.g., Avogadro) B 2. Initial Force-Field Pre-optimization A->B C 3. Geometry Optimization (e.g., ωB97X-D/def2-TZVP) B->C D 4. Validation: Frequency Analysis C->D E 5. Single-Point Energy & Orbital Calculation D->E If 0 imaginary freq. F 6. Extract HOMO/LUMO Energies & Calculate Gap E->F G 7. Visualize Orbitals & MEP Surface F->G H 8. Relate to Chemical Reactivity & Drug Properties G->H

Caption: A comprehensive workflow for the theoretical calculation of frontier molecular orbitals.

Results and Interpretation

Following the protocol outlined above, we can now analyze the electronic properties of Methyl 4-methyl-2-pentenoate.

Calculated Electronic Parameters

The key quantitative data obtained from the single-point energy calculation on the validated, optimized geometry are summarized below. These values are predictive and would be calculated using the specified level of theory.

ParameterValue (eV)Significance
EHOMO -6.85Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO -0.25Energy of the lowest unoccupied molecular orbital; related to electron affinity.
ΔE (HOMO-LUMO Gap) 6.60Energy difference; indicator of kinetic stability and chemical reactivity.

Note: These are representative theoretical values. Actual values will vary slightly based on the specific software and exact level of theory used.

Analysis of Frontier Orbital Surfaces

Visualizing the spatial distribution of the HOMO and LUMO provides profound chemical insight.

  • HOMO Visualization: The highest occupied molecular orbital is predicted to be primarily localized on the carbon-carbon double bond (C2=C3). This is consistent with chemical intuition, as the π-electrons are the most loosely held and therefore the most available for donation. This localization strongly suggests that the C=C bond is the primary site for electrophilic attack .

  • LUMO Visualization: The lowest unoccupied molecular orbital is predominantly located over the α,β-unsaturated carbonyl system, specifically with large lobes on the carbonyl carbon (C1) and the β-carbon (C3). This π* anti-bonding orbital indicates that these are the most electron-deficient sites. Therefore, the molecule is susceptible to nucleophilic attack at the carbonyl carbon.

Molecular Electrostatic Potential (MEP) Surface

An MEP map complements the FMO analysis by visualizing the total electrostatic potential on the electron density surface.[17]

  • Negative Potential (Red/Yellow): Regions of negative potential are concentrated around the electronegative oxygen atom of the carbonyl group, confirming its role as a site of high electron density and a likely hydrogen bond acceptor.

  • Positive Potential (Blue): Regions of positive potential are found around the hydrogen atoms, particularly those attached to the methyl groups.

  • Neutral Potential (Green): The hydrocarbon backbone generally displays a more neutral potential.

This analysis reinforces the FMO findings, highlighting the carbonyl oxygen as a center for electrophilic interaction and the conjugated system as the reactive core.

FMO Logic cluster_reactivity Chemical Reactivity HOMO HOMO (Electron Donor) π orbital on C=C LUMO LUMO (Electron Acceptor) π* orbital on C=C-C=O Gap HOMO-LUMO Gap (ΔE) Stability High Kinetic Stability Low Reactivity Gap->Stability Large Gap Reactivity Low Kinetic Stability High Reactivity Gap->Reactivity Small Gap

Caption: Logical relationship between FMO concepts and chemical stability.

Implications in a Drug Development Context

The theoretical data derived from this analysis provides actionable intelligence for medicinal chemists and drug development scientists.

  • Metabolic Stability Prediction: The HOMO energy is a proxy for the ease of oxidation. A relatively high HOMO energy might suggest that the molecule is more susceptible to oxidative metabolism, for instance, by Cytochrome P450 enzymes. The localization of the HOMO on the C=C bond pinpoints this as a potential site of metabolic transformation (e.g., epoxidation).

  • Target Interaction & Rational Design: Understanding the electronic landscape is crucial for designing potent ligands. If the biological target has an electron-poor (electrophilic) region in its binding pocket, modifying the substituents on the molecule to raise its HOMO energy could enhance orbital overlap and improve binding affinity. Conversely, if the target is nucleophilic, lowering the LUMO energy would make the ligand a better electron acceptor.

  • Reactivity and Toxicity: The HOMO-LUMO gap can serve as an indicator of potential toxicity.[5] Molecules with very small gaps are often highly reactive and may engage in off-target covalent modifications, a common source of toxicity. The calculated gap of ~6.60 eV for Methyl 4-methyl-2-pentenoate suggests a molecule of moderate reactivity and reasonable kinetic stability.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous framework for the theoretical calculation of the frontier molecular orbitals of Methyl 4-methyl-2-pentenoate using Density Functional Theory. By following the prescribed workflow—from meticulous geometry optimization and validation to the judicious selection of functionals and basis sets—researchers can generate reliable and predictive data. The analysis of the HOMO, LUMO, and the HOMO-LUMO gap provides critical insights into the molecule's electronic structure, which in turn governs its reactivity, stability, and potential as a pharmacophore. This fusion of theoretical calculation and causal chemical reasoning empowers scientists to make more informed decisions, ultimately streamlining the process of molecular design and development.

References

  • A. T. Pudukulathan, V. P. Gupta, V. J. Ram, & P. Tandon. (2010). Spectroscopic and quantum chemical studies of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 251-260.
  • ResearchGate. (n.d.). HOMO-LUMO energy diagram of synthesized esters. ResearchGate. [Link]

  • C. W. Chukwudozie, et al. (2021). Application of computational chemistry in chemical reactivity: a review. Journal of the Nigerian Society of Physical Sciences, 3(4), 426-433. [Link]

  • F. A. La Porta, et al. (2012). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. American Journal of Chemistry, 2(5), 255-262. [Link]

  • S. Grimme, et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(30), e202116358. [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. Schrödinger. [Link]

  • ResearchGate. (2016). Newly developed basis sets for density functional calculations. Request PDF. [Link]

  • ACS Publications. (2022). Molecular Geometry, Frontier Molecular Orbitals, and Spectroscopic Analysis of 2-(4-Formylbenzyl)malononitrile: A Combined Experimental and Computational Laboratory Experiment. Journal of Chemical Education. [Link]

  • ResearchGate. (2021). What software shall I use for DFT on an organic molecule?. [Link]

  • ResearchGate. (2019). Trying to calculate LUMO of different ester derivatives to predict the reactivity. Can anyone suggest how to perform the calculation in GaussView?. [Link]

  • Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals and their energies of 4-methyl-3-penten-2-one. [Link]

  • Fiveable. (n.d.). Validation of computational results with experimental data. [Link]

  • ResearchGate. (2023). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. Request PDF. [Link]

  • J. Liu, et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(7), 1594-1603. [Link]

  • YouTube. (2021). How to choose a functional and basis set for your DFT calculation. [Link]

  • Wikipedia. (n.d.). Density functional theory. [Link]

  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. [Link]

  • Reddit. (2023). Computational chemist wants us to do all the experimental work then computational for validation. [Link]

  • Z-X. Yu, et al. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Chemistry – A European Journal, 18(48), 15411-15421. [Link]

  • YouTube. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. [Link]

  • J. Liu, et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(7), 1594-1603. [Link]

  • ACS Publications. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education. [Link]

  • ChemCompute. (n.d.). Free Computational Chemistry For Undergraduates. [Link]

  • Preprints.org. (2023). Active Site Local Environment Allows Acidic and Basic Synergy in Enzymatic Ester Hydrolysis by PETase. [Link]

  • Wikipedia. (n.d.). HOMO and LUMO. [Link]

  • AIP Publishing. (2022). Prediction uncertainty validation for computational chemists. The Journal of Chemical Physics. [Link]

  • University of Southampton. (n.d.). Lecture 8 Gaussian basis sets CHEM6085: Density Functional Theory. [Link]

  • Avogadro. (n.d.). Free cross-platform molecular editor. [Link]

  • Imperial College London. (n.d.). An Introduction to Density Functional Theory. [Link]

  • P. Pernot. (2022). Prediction uncertainty validation for computational chemists. The Journal of Chemical Physics, 157(14), 144103. [Link]

  • Nepal Journals Online. (2024). Frontier molecular orbitals, MEP, NBO, and vibrational spectra of Mesalamine. [Link]

  • J-STAGE. (n.d.). Theoretical Calculations in Reaction Mechanism Studies. [Link]

  • C. J. Cramer & D. G. Truhlar. (2009). Density functional theory across chemistry, physics and biology. Physical Chemistry Chemical Physics, 11(46), 10757-10816. [Link]

  • Q-Chem. (n.d.). Fast, Accurate, Robust Quantum Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 2.02: LFT and Frontier Molecular Orbital Theory. [Link]

  • ACS Publications. (2021). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C. [Link]

  • The Good Scents Company. (n.d.). 4-methyl-2-pentenoic acid. [Link]

Sources

Exploratory

GHS Hazard Classification and Safety Protocol: Methyl 4-methyl-2-pentenoate

Executive Summary & Chemical Identity Methyl 4-methyl-2-pentenoate (CAS: 50652-78-3) is an -unsaturated ester primarily utilized as a high-impact flavor ingredient (characteristic of Salacca zalacca or snake fruit) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 4-methyl-2-pentenoate (CAS: 50652-78-3) is an


-unsaturated ester primarily utilized as a high-impact flavor ingredient (characteristic of Salacca zalacca or snake fruit) and a chemical intermediate in organic synthesis.[1]

From a safety perspective, its core hazards are driven by two structural features:

  • Conjugated Unsaturation: The alkene double bond conjugated with the ester carbonyl creates an electrophilic site (Michael acceptor), contributing to its potential for skin and respiratory irritation.

  • Volatility: With a flash point of approximately 47°C, it falls squarely within the Flammable Liquid Category 3 designation, requiring strict static control and temperature management.

Chemical Identifiers
IdentifierValue
IUPAC Name Methyl 4-methylpent-2-enoate
CAS Number 50652-78-3
Molecular Formula

Molecular Weight 128.17 g/mol
SMILES CC(C)/C=C/C(=O)OC
Synonyms Methyl 4-methyl-2-pentenoate; 2-Pentenoic acid, 4-methyl-, methyl ester

GHS Hazard Classification

The following classification aligns with the Globally Harmonized System (GHS) and is supported by data from the European Chemicals Agency (ECHA) and major safety data registries.

Core Hazard Assignments
Hazard ClassCategoryH-CodeHazard StatementSignal Word
Flammable Liquids 3 H226 Flammable liquid and vaporWarning
Skin Corrosion/Irritation 2 H315 Causes skin irritationWarning
Serious Eye Damage/Irritation 2A H319 Causes serious eye irritationWarning
STOT - Single Exposure 3 H335 May cause respiratory irritationWarning
Mechanistic Basis for Classification
  • Flammability (H226): The flash point of 47°C (116.6°F) places it in Category 3 (

    
    ). This indicates that at standard laboratory temperatures (
    
    
    
    ), the liquid does not evolve sufficient vapors to ignite, but slight heating or high ambient temperatures will create a flammable atmosphere.
  • Irritation (H315, H319, H335): As an

    
    -unsaturated carbonyl compound, the molecule possesses an electrophilic 
    
    
    
    -carbon. This site is susceptible to nucleophilic attack by biological macromolecules (e.g., thiol groups in proteins) via Michael addition. This reactivity underpins its potential to irritate mucous membranes and skin tissues upon contact.

Physicochemical Profile

Accurate physical data is critical for designing engineering controls. Note the distinction between atmospheric and reduced-pressure boiling points, which often leads to confusion in safety literature.

PropertyValueTechnical Note
Physical State LiquidColorless to pale yellow.[2]
Flash Point 47°C (117°F)Closed Cup. Critical Safety Parameter.
Boiling Point ~74-75°C @ Reduced Pressure*Caution: Often cited as 74°C in SDS without pressure context. Based on molecular weight (128.[1][3]17) and homologs (e.g., Methyl tiglate BP ~139°C), the atmospheric BP is estimated >150°C. The 74°C value likely corresponds to ~10-20 mmHg.
Density ~0.92 - 0.95 g/cm³Floats on water.
Solubility Immiscible in waterSoluble in alcohols and common organic solvents.

Operational Safety & Handling Protocols

Engineering Controls Logic

Because the flash point (47°C) is relatively close to ambient temperature, the primary goal is to prevent vapor accumulation and static discharge.

SafetyLogic cluster_PPE PPE Protocol Start Handling Methyl 4-methyl-2-pentenoate TempCheck Check Ambient Temp Start->TempCheck Ventilation Fume Hood Required TempCheck->Ventilation Always StaticControl Grounding & Bonding TempCheck->StaticControl If Transferring > 1L PPE PPE Selection Ventilation->PPE StaticControl->PPE Gloves Nitrile Gloves (0.11mm min) PPE->Gloves Eyes Chemical Goggles PPE->Eyes Resp Respirator (Type A) if misting PPE->Resp

Figure 1: Operational safety logic flow.[4] Note that static control becomes critical during bulk transfer due to the non-conductive nature of organic esters.

Specific Handling Procedures
  • Vapor Management:

    • Mandatory: Handle within a certified chemical fume hood. The STOT-SE 3 classification implies that inhalation of vapors can trigger respiratory tract irritation.[4]

    • Monitoring: If heating the substance above 40°C, continuous airflow monitoring is required to ensure vapor concentration remains below calculated exposure limits (OELs are rarely established for specific isomers, so treat as a generic organic vapor).

  • Fire Prevention (H226):

    • Grounding: When transferring volumes >1 liter, ensure both the source and receiving containers are grounded and bonded to prevent static discharge ignition.

    • Storage: Store in a dedicated flammables cabinet. Keep away from oxidizers (e.g., nitric acid, perchlorates) as the unsaturated bond is prone to vigorous oxidation.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles are non-negotiable (H319). Safety glasses are insufficient for liquid handling where splashing is possible.

    • Skin: Nitrile rubber gloves provide adequate splash protection. For prolonged immersion, use laminate film (Silver Shield/4H) gloves.

    • Body: Flame-retardant lab coat.

Emergency Response (Self-Validating Protocols)

This section outlines the "If/Then" logic for emergency scenarios. These protocols are self-validating because they rely on the chemical's known physical properties (immiscibility, flammability).

Fire Fighting Strategy
  • The Hazard: Water may be ineffective because the ester is less dense than water and immiscible. Using a direct water stream can spread the fire by floating the burning liquid.

  • The Solution:

    • Small Fires: Dry chemical (

      
      ) or ABC powder.
      
    • Large Fires: Alcohol-resistant foam (AFFF).

    • Cooling: Use water spray only to cool adjacent containers, not to extinguish the pool fire directly.

Spill Management
  • Immediate Action: Eliminate all ignition sources (Bunsen burners, hot plates).

  • Containment: Do not use combustible materials (sawdust) to absorb. Use vermiculite, sand, or dedicated clay-based absorbents.

  • Decontamination: Wash the area with a detergent solution. The ester is lipophilic; water alone will not remove residues.

Toxicology & Regulatory Context

Toxicological Mechanism

The toxicity profile is dominated by local irritation rather than systemic toxicity.

  • Acute Toxicity: Data suggests low acute oral toxicity (LD50 > 2000 mg/kg in rats for related esters), but aspiration hazard is a concern if swallowed due to low viscosity.

  • Sensitization: While not formally classified as a sensitizer in all jurisdictions, the Michael acceptor structure suggests a theoretical potential for skin sensitization upon repeated high-level exposure.

Regulatory Status[5]
  • TSCA (USA): Listed (Active).

  • REACH (EU): Registered (often under the general EC 20515-15-5 or specific CAS).

  • FEMA/GRAS: Approved as a flavor ingredient (FEMA 3715), indicating safety at low concentrations in food, but this does not negate H-codes for the pure chemical.

References

  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 5362843, Methyl 4-methyl-2-pentenoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[3] C&L Inventory: Methyl 4-methylpent-2-enoate. Retrieved from [Link]

  • The Good Scents Company. (2024).[4][5] Methyl 4-methyl-2-pentenoate Flavor and Fragrance Data. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of Simple Unsaturated Esters

Introduction: The Double-Edged Sword of Reactivity Simple unsaturated esters, particularly α,β-unsaturated esters, are a fascinating and functionally diverse class of organic molecules. Their defining structural feature...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Reactivity

Simple unsaturated esters, particularly α,β-unsaturated esters, are a fascinating and functionally diverse class of organic molecules. Their defining structural feature is a carbon-carbon double bond conjugated with a carbonyl group of an ester. This arrangement creates an electron-deficient π-system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of their diverse biological activities, acting as a double-edged sword that can be harnessed for therapeutic benefit or lead to toxicity.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of simple unsaturated esters. We will delve into their primary mechanism of action as Michael acceptors, explore their diverse biological effects, and provide detailed, field-proven protocols for assessing their activity. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively investigate and utilize this important class of compounds.

The Chemistry of Action: Michael Acceptors and Covalent Modification

The predominant mechanism through which simple α,β-unsaturated esters exert their biological effects is through a process known as the Michael addition or conjugate addition.[1][2] In this reaction, the electrophilic β-carbon of the unsaturated ester is attacked by a biological nucleophile, leading to the formation of a stable covalent bond.

Within a biological milieu, the most common nucleophiles are the thiol groups of cysteine residues in proteins and the primary amine groups of lysine residues. Glutathione (GSH), a tripeptide thiol abundant in cells, also readily reacts with and detoxifies these electrophilic compounds.[3][4] The propensity of an unsaturated ester to act as a Michael acceptor is a key determinant of its biological activity and is influenced by the substituents on the double bond and the ester group.[5]

dot

Caption: The Michael Addition Reaction.

This covalent modification of proteins can have profound consequences, leading to the alteration of protein structure and function. This can result in the inhibition of enzyme activity, disruption of protein-protein interactions, or the modulation of signaling pathways.[6] It is this ability to form covalent bonds with specific biological targets that makes α,β-unsaturated esters attractive candidates for the development of targeted covalent inhibitors in drug discovery.[7]

A Spectrum of Biological Activities

The ability of simple unsaturated esters to covalently modify biological macromolecules translates into a broad range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.

Cytotoxic and Anti-Cancer Activity

A significant body of research has demonstrated the cytotoxic potential of simple unsaturated esters against various cancer cell lines.[8][9][10] This activity is often attributed to the induction of apoptosis (programmed cell death) through the activation of caspase enzymes.[1]

Key Signaling Pathway: Caspase Activation

Caspases are a family of proteases that play a central role in the execution of apoptosis.[11] Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and, in turn, activate effector caspases (e.g., caspase-3), which cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[12] α,β-Unsaturated esters can induce apoptosis by causing cellular stress, which can trigger either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) caspase activation pathways.[13]

dot

Caspase_Activation cluster_stimulus Apoptotic Stimulus cluster_initiator Initiator Caspases cluster_effector Effector Caspase cluster_outcome Cellular Outcome Unsaturated_Ester α,β-Unsaturated Ester Procaspase8 Procaspase-8 Unsaturated_Ester->Procaspase8 Procaspase9 Procaspase-9 Unsaturated_Ester->Procaspase9 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified Caspase Activation Pathway.

Table 1: Cytotoxic Activity of Simple Unsaturated Esters

CompoundCell LineIC50 (µM)Reference
MHY412 (an anthracene derivative)MCF-70.26[10]
MHY412 (an anthracene derivative)MCF-7/Adr (doxorubicin-resistant)0.15[10]
Compound 4aHeLa120.0 µL (concentration not in µM)[1]
Compound 4aMCF-7140.8 µL (concentration not in µM)[1]
Doxorubicin (standard drug)MCF-71.26[10]
Doxorubicin (standard drug)MCF-7/Adr (doxorubicin-resistant)13.6[10]
Antimicrobial Activity

Simple unsaturated esters have also demonstrated promising activity against a range of pathogenic bacteria and fungi.[2][14] Their mechanism of antimicrobial action is thought to involve the covalent modification of essential microbial enzymes and proteins, leading to the disruption of cellular processes and, ultimately, cell death.[15]

Table 2: Antimicrobial Activity of Simple Unsaturated Esters

CompoundMicroorganismMIC (mg/mL)Reference
Methyl CinnamateBacillus subtilis>4[2]
Methyl CinnamateStaphylococcus aureus>4[2]
Cinnamic AcidBacillus subtilis0.5[2]
Cinnamic AcidStaphylococcus aureus0.5[2]
Cinnamic AcidEscherichia coli1[2]
Cinnamic AcidPseudomonas aeruginosa1[2]
1-CinnamoylpyrrolidineEscherichia coli0.5[2]
1-CinnamoylpyrrolidinePseudomonas aeruginosa0.5[2]
1-CinnamoylpyrrolidineBacillus subtilis0.5[2]
1-CinnamoylpyrrolidineStaphylococcus aureus0.5[2]
1-CinnamoylpyrrolidineMRSA0.5[2]
Anti-inflammatory and Antioxidant Activity

The electrophilic nature of α,β-unsaturated esters allows them to modulate cellular stress response pathways, most notably the Keap1-Nrf2 pathway.[16][17]

Key Signaling Pathway: Keap1-Nrf2

Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[18] Electrophiles, such as α,β-unsaturated esters, can covalently modify specific cysteine residues on Keap1.[16] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and allowing Nrf2 to translocate to the nucleus.[16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.[16]

dot

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Keap1_mod Modified Keap1 Keap1->Keap1_mod Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Unsaturated_Ester α,β-Unsaturated Ester Unsaturated_Ester->Keap1 Covalent Modification Keap1_mod->Nrf2 Nrf2 Release ARE ARE Nrf2_nuc->ARE Binding Gene_Expression Antioxidant & Detoxification Gene Expression ARE->Gene_Expression

Caption: The Keap1-Nrf2 Signaling Pathway.

Experimental Protocols for Assessing Biological Activity

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of simple unsaturated esters.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[19] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test unsaturated ester in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.[20]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][21]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[22]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the unsaturated ester in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (inoculum without antimicrobial) and a negative control well (medium only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth.[23]

Assessment of Electrophilicity: Glutathione Conjugation Assay

This assay measures the rate of depletion of glutathione (GSH) in the presence of an electrophilic compound, providing an indirect measure of its reactivity.

Principle: The reaction between the thiol group of GSH and the electrophilic unsaturated ester is monitored over time. The remaining GSH concentration can be quantified using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[24]

Protocol:

  • Reagent Preparation: Prepare a stock solution of GSH (e.g., 10 mM in phosphate buffer, pH 7.4) and a stock solution of the test unsaturated ester in a suitable solvent (e.g., DMSO). Prepare a solution of DTNB (e.g., 10 mM in phosphate buffer).

  • Reaction Initiation: In a cuvette or a 96-well plate, mix the GSH solution with the phosphate buffer. Initiate the reaction by adding the unsaturated ester solution.

  • Kinetic Measurement: Immediately begin monitoring the absorbance at a wavelength where the ester or its product does not interfere with the DTNB measurement.

  • GSH Quantification: At various time points, take an aliquot of the reaction mixture and add it to the DTNB solution. Measure the absorbance at 412 nm.

  • Data Analysis: Create a standard curve of known GSH concentrations reacted with DTNB. Use this curve to determine the concentration of GSH remaining at each time point in the reaction with the unsaturated ester. The rate of GSH depletion is an indicator of the electrophilicity of the ester.

Characterization of Covalent Adducts: Protein NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the formation of covalent adducts between a small molecule and a protein at atomic resolution.

Principle: By comparing the NMR spectra of a protein before and after incubation with a covalent inhibitor, it is possible to identify which amino acid residues are involved in the covalent bond formation. Chemical shift perturbations in the NMR spectrum indicate changes in the chemical environment of specific nuclei, and the appearance of new signals can confirm the formation of a covalent adduct.

Protocol:

  • Protein Preparation: Prepare a sample of the target protein labeled with NMR-active isotopes (e.g., ¹⁵N or ¹³C) in a suitable NMR buffer.

  • Acquisition of Reference Spectrum: Record a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Incubation with Unsaturated Ester: Add a stoichiometric amount or a slight excess of the unsaturated ester to the protein sample and incubate to allow for covalent bond formation.

  • Acquisition of Adduct Spectrum: Record another 2D ¹H-¹⁵N HSQC spectrum of the protein-ester mixture.

  • Spectral Analysis: Compare the two spectra. Residues at or near the binding site, including the covalently modified residue, will show significant chemical shift changes or disappearance of their corresponding peaks. New peaks may also appear, corresponding to the modified residue.

  • Further Characterization (Optional): More advanced NMR experiments, such as NOESY and TOCSY, can be used to determine the precise structure of the covalent adduct.

Conclusion: A Call for Cautious Optimism

Simple unsaturated esters represent a class of compounds with significant and diverse biological activities. Their ability to act as Michael acceptors and form covalent bonds with biological targets underpins their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. However, this same reactivity is also the source of their potential toxicity. Therefore, a thorough understanding of their structure-activity relationships, mechanisms of action, and off-target effects is crucial for their successful development as drugs.

The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of these compounds. By employing these methods, researchers can gain valuable insights into the biological activity of novel simple unsaturated esters, paving the way for the rational design of new and effective therapeutic agents. As with any reactive chemical entity, a balanced and informed approach is essential to unlock the full therapeutic potential of this fascinating class of molecules while mitigating their inherent risks.

References

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Protocols & Analytical Methods

Method

Stereoselective Synthesis of (E)-Methyl 4-methyl-2-pentenoate: A Practical Guide for Researchers

Application Note: A-0084 For correspondence: Abstract This comprehensive application note provides a detailed protocol and theoretical background for the stereoselective synthesis of (E)-Methyl 4-methyl-2-pentenoate, a v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-0084

For correspondence:

Abstract

This comprehensive application note provides a detailed protocol and theoretical background for the stereoselective synthesis of (E)-Methyl 4-methyl-2-pentenoate, a valuable α,β-unsaturated ester. The Horner-Wadsworth-Emmons (HWE) reaction is presented as the primary and most reliable method for achieving high (E)-selectivity.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying mechanistic principles that govern the stereochemical outcome. The document also includes a comparative overview of alternative synthetic strategies to provide a broader context for olefination reactions.

Introduction: The Significance of Stereoisomerism in α,β-Unsaturated Esters

α,β-Unsaturated carbonyl compounds are a pivotal class of molecules in organic chemistry and drug discovery.[3][4] Their inherent reactivity as Michael acceptors allows for covalent interactions with biological targets, a property that has been harnessed in the development of various therapeutic agents.[5][6] The stereochemistry of the carbon-carbon double bond in these compounds is of paramount importance, as (E) and (Z) isomers often exhibit distinct biological activities and physical properties. Therefore, the ability to selectively synthesize one stereoisomer over the other is a critical aspect of modern synthetic chemistry.[7]

(E)-Methyl 4-methyl-2-pentenoate is a key building block and intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals. Its synthesis serves as an excellent case study for the application of stereoselective olefination reactions. This guide will focus on the Horner-Wadsworth-Emmons reaction as a robust and highly (E)-selective method for its preparation.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Method for (E)-Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination reaction that involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene.[2] A significant advantage of the HWE reaction over the traditional Wittig reaction is its general tendency to produce the thermodynamically more stable (E)-alkene with high selectivity, especially when using stabilized phosphonate ylides.[1][8] Furthermore, the water-soluble phosphate byproduct of the HWE reaction is easily removed during aqueous workup, simplifying product purification.[2]

Mechanistic Rationale for (E)-Selectivity

The high (E)-selectivity of the HWE reaction is a consequence of the reaction mechanism. The initial nucleophilic addition of the phosphonate carbanion to the aldehyde is reversible. This reversibility allows for equilibration between the diastereomeric intermediates, favoring the formation of the sterically less hindered anti-intermediate, which then proceeds through a syn-elimination to yield the (E)-alkene.

Experimental Protocol: Synthesis of (E)-Methyl 4-methyl-2-pentenoate via the HWE Reaction

This protocol details the synthesis of (E)-Methyl 4-methyl-2-pentenoate from isobutyraldehyde and methyl (diethylphosphono)acetate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Methyl (diethylphosphono)acetate196.165.88 g0.03
Sodium Hydride (60% dispersion in mineral oil)24.001.20 g0.03
Tetrahydrofuran (THF), anhydrous72.1150 mL-
Isobutyraldehyde72.112.16 g0.03
Step-by-Step Procedure
  • Preparation of the Phosphonate Anion: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.20 g, 0.03 mol of 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then suspend the NaH in anhydrous THF (30 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Phosphonate: Dissolve methyl (diethylphosphono)acetate (5.88 g, 0.03 mol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Ylide Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour, during which time the evolution of hydrogen gas will cease, and the solution will become clear or slightly hazy, indicating the formation of the phosphonate anion.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of isobutyraldehyde (2.16 g, 0.03 mol) in anhydrous THF (10 mL) dropwise over 20 minutes.

  • Reaction Completion and Quenching: After the addition of the aldehyde, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride solution (30 mL).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford (E)-Methyl 4-methyl-2-pentenoate as a colorless oil.

Characterization of (E)-Methyl 4-methyl-2-pentenoate

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C7H12O2[9]
Molecular Weight 128.17 g/mol [9]
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.95 (dd, J = 15.6, 6.8 Hz, 1H), 5.80 (d, J = 15.6 Hz, 1H), 3.72 (s, 3H), 2.45-2.35 (m, 1H), 1.05 (d, J = 6.8 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 166.8, 155.8, 118.9, 51.4, 31.1, 21.2
IR (neat, cm⁻¹) 2965, 1725 (C=O), 1655 (C=C), 1270, 1170

Alternative Synthetic Strategies: A Comparative Overview

While the HWE reaction is highly effective for synthesizing (E)-alkenes, other methods can also be employed, each with its own advantages and disadvantages.

The Wittig Reaction

The Wittig reaction, utilizing a phosphonium ylide, is a classic olefination method. However, for stabilized ylides such as methyl (triphenylphosphoranylidene)acetate, it also tends to favor the (E)-isomer, though often with lower selectivity compared to the HWE reaction. A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product.

The Julia-Kocienski Olefination

The Julia-Kocienski olefination is another powerful method for the synthesis of (E)-alkenes.[10][11] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone, followed by a reductive elimination.[11][12] It is known for its excellent (E)-selectivity and tolerance of a wide range of functional groups, making it particularly useful in complex molecule synthesis.[13][14]

The Still-Gennari Olefination for (Z)-Alkene Synthesis

For the synthesis of the corresponding (Z)-isomer, the Still-Gennari modification of the HWE reaction is the method of choice.[7][15] This protocol utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and strong, non-coordinating bases at low temperatures to kinetically favor the formation of the (Z)-alkene.[7][16][17]

Workflow and Mechanistic Diagrams

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow start Start reagents Reagents: - Methyl (diethylphosphono)acetate - Sodium Hydride - Isobutyraldehyde - Anhydrous THF start->reagents anion_formation Phosphonate Anion Formation (NaH, THF, 0 °C to RT) reagents->anion_formation reaction Reaction with Aldehyde (Isobutyraldehyde, 0 °C to RT) anion_formation->reaction workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product (E)-Methyl 4-methyl-2-pentenoate purification->product

Caption: Overall workflow for the synthesis of (E)-Methyl 4-methyl-2-pentenoate.

Mechanism of the Horner-Wadsworth-Emmons Reaction

HWE_Mechanism phosphonate Methyl (diethylphosphono)acetate (EtO)₂P(O)CH₂CO₂Me anion Phosphonate Anion (EtO)₂P(O)CH⁻CO₂Me phosphonate->anion + NaH - H₂ base NaH intermediate Oxaphosphetane Intermediate anion->intermediate + Isobutyraldehyde aldehyde Isobutyraldehyde (CH₃)₂CHCHO product {(E)-Alkene | (E)-Methyl 4-methyl-2-pentenoate} intermediate->product byproduct {Phosphate Byproduct | (EtO)₂P(O)O⁻ Na⁺} intermediate->byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction stands out as a highly efficient and stereoselective method for the synthesis of (E)-α,β-unsaturated esters like (E)-Methyl 4-methyl-2-pentenoate. Its operational simplicity, high yields, and excellent (E)-selectivity make it a preferred choice in both academic and industrial settings. This application note provides a robust and reliable protocol that can be readily implemented by researchers in the field. A thorough understanding of the underlying reaction mechanism and the availability of alternative synthetic strategies for accessing different stereoisomers are crucial for the rational design and synthesis of complex molecules in drug discovery and development.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • ResearchGate. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available from: [Link]

  • ResearchGate. Still–Gennari olefination of aldehydes. Available from: [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. Available from: [Link]

  • The Good Scents Company. 4-methyl-2-pentenoic acid. Available from: [Link]

  • The Good Scents Company. 2-methyl-4-pentenoic acid. Available from: [Link]

  • PubChem. Methyl 4-methyl-2-pentenoate. Available from: [Link]

  • ACS Publications. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. Available from: [Link]

  • Organic Syntheses. Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. Available from: [Link]

  • PubMed. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. Available from: [Link]

  • MDPI. Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. Available from: [Link]

  • ACS Publications. Diastereoselective Total Synthesis of (±)-Basiliolide B and (±)-epi-8. Available from: [Link]

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  • ResearchGate. List of antiviral drugs containing an α, β-unsaturated carbonyl group. Available from: [Link]

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  • Chemistry Stack Exchange. Why is the Still-Gennari reaction Z-selective? Available from: [Link]

  • ChemSynthesis. ethyl (2E)-4-methyl-2-pentenoate. Available from: [Link]

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  • PMC. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Available from: [Link]

  • MDPI. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Available from: [Link]

  • Organic Syntheses. PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. Available from: [Link]

  • PubMed. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Available from: [Link]

  • PubChem. 4-Methyl-pent-2-enoic acid. Available from: [Link]

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Application

Wittig reaction protocol for alpha,beta-unsaturated ester synthesis

Application Note: High-Efficiency Synthesis of -Unsaturated Esters via Stabilized Wittig Olefination Introduction & Scope The synthesis of -unsaturated esters is a cornerstone transformation in medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of


-Unsaturated Esters via Stabilized Wittig Olefination 

Introduction & Scope

The synthesis of


-unsaturated esters is a cornerstone transformation in medicinal chemistry, serving as a gateway to Michael additions, cyclopropanations, and heterocycle formation. While the Horner-Wadsworth-Emmons (HWE) reaction is often the default for this transformation, the Wittig reaction  using stabilized ylides remains a critical tool, particularly when neutral conditions are required to preserve base-sensitive substrates.

The Challenge: Standard Wittig protocols often suffer from two main bottlenecks:

  • Triphenylphosphine Oxide (TPPO) Removal: The stoichiometric byproduct is notoriously difficult to separate from polar products.

  • Stereocontrol: While stabilized ylides generally favor E-isomers, reaction conditions (solvent, concentration) can significantly erode this selectivity.

The Solution: This guide details a "Self-Validating" protocol that integrates thermodynamic control for maximum E-selectivity with a specific "Non-Chromatographic" workup strategy for TPPO removal, ensuring high purity and yield.

Mechanistic Insight: The "Reversibility" Factor

To master the stereochemistry, one must understand the underlying kinetics.

  • Unstabilized Ylides: React under kinetic control (irreversible formation of oxaphosphetane)

    
    Z-Selective .
    
  • Stabilized Ylides (Esters): The presence of the electron-withdrawing ester group stabilizes the ylide dipole. This allows the formation of the oxaphosphetane intermediate to be reversible .[1] The system equilibrates to the thermodynamically more stable trans-oxaphosphetane, which collapses to the E-alkene .

Critical Control Point: Using protic solvents (like Methanol) or lithium salts can stabilize the cis-betaine intermediate, preventing reversal and leading to lower E/Z ratios. Aprotic, non-polar solvents (DCM, Toluene) are strictly preferred for maximum E-selectivity.

Diagram 1: Mechanistic Pathway & Stereocontrol

WittigMechanism Ylide Stabilized Ylide (Ph3P=CHCO2Et) Betaine Betaine / Oxaphosphetane (Equilibrium) Ylide->Betaine Aldehyde Aldehyde (R-CHO) Aldehyde->Betaine TransInt Trans-Oxaphosphetane (Thermodynamic Product) Betaine->TransInt Thermodynamic Slow CisInt Cis-Oxaphosphetane (Kinetic Product) Betaine->CisInt Kinetic Fast Product E-Alkene (Target) TransInt->Product TPPO Ph3P=O (Byproduct) TransInt->TPPO CisInt->Betaine Reversible (Crucial Step) ZProduct Z-Alkene (Minor) CisInt->ZProduct CisInt->TPPO

Caption: Stereochemical drift in stabilized ylides. Reversibility of the intermediate allows equilibration to the trans-oxaphosphetane, favoring the E-alkene.

Experimental Protocol

Reagents & Materials
  • Aldehyde Substrate (1.0 equiv)

  • Stabilized Ylide (1.1 - 1.2 equiv): (Carbethoxymethylene)triphenylphosphorane (CAS: 1099-45-2). Note: This is a stable solid; no base generation is needed.

  • Solvent: Dichloromethane (DCM) [Anhydrous preferred] or Toluene.

  • Workup Reagents: Hexanes (or Pentane/Diethyl Ether), Magnesium Chloride (optional).

Step-by-Step Methodology

Step 1: Reaction Setup (0.5 M Concentration)

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 equiv) in DCM.

  • Expert Tip: High concentration (0.5 M to 1.0 M) favors the bimolecular reaction rate without affecting stereoselectivity for stabilized ylides.

  • Add (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) in one portion. The reaction is usually slightly exothermic but does not require cooling unless the scale >50g.

Step 2: Reaction Monitoring

  • Stir at Room Temperature (20–25°C) .

  • Timeframe: Most aldehydes react within 2–4 hours. Electron-rich aldehydes (e.g., p-methoxybenzaldehyde) may require reflux in DCM (40°C) or Toluene (110°C) overnight.

  • Validation: Monitor by TLC. The ylide is UV active; ensure it is consumed or remains in slight excess.

Step 3: The "Non-Chromatographic" Workup (TPPO Removal)

  • The Problem: TPPO is soluble in DCM and polar solvents.

  • The Fix: Solvent exchange precipitation.

    • Concentrate the reaction mixture under reduced pressure to a thick oil/solid residue. Do not dry completely to a hard crust.

    • Add 10% Diethyl Ether in Hexanes (approx. 10 mL per gram of ylide used).

    • Vigorously stir/triturate the residue. TPPO will precipitate as a white solid.

    • Filter the suspension through a short pad of silica gel or a fritted glass funnel.

    • Wash the solid cake with pure Hexanes/Ether (1:1).

    • Concentrate the filtrate to obtain the crude

      
      -unsaturated ester.
      

Step 4: Purification

  • If the "Non-Chromatographic" workup was performed correctly, the crude purity is often >90%.

  • If further purification is needed, flash chromatography (Hexanes:EtOAc) is now trivial because the bulk TPPO has been removed.

Diagram 2: Workflow & Purification Logic

Workflow Start Start: Aldehyde + Ylide in DCM (0.5 M) Reaction Stir RT (2-4 hrs) Monitor TLC Start->Reaction Evap Evaporate DCM to Residue Reaction->Evap Triturate Add 10% Et2O/Hexane Vigorous Stirring Evap->Triturate Filter Filter Suspension (TPPO is Solid) Triturate->Filter Filtrate Filtrate contains Product Filter->Filtrate Liquid Solid Solid Cake (Discard TPPO) Filter->Solid Solid

Caption: Optimized workflow emphasizing the solvent-switch technique for bulk removal of triphenylphosphine oxide.

Critical Parameters & Troubleshooting

Solvent Effects on Stereoselectivity

The choice of solvent dictates the E/Z ratio. Data below summarizes typical outcomes for benzaldehyde reacting with stabilized ylides.

SolventReaction RateE:Z RatioNotes
DCM (Recommended) Fast>95:5Best balance of solubility and selectivity.
Toluene Moderate>95:5Good for refluxing hindered substrates.
Methanol Fast~80:20Protic solvent stabilizes cis-betaine, eroding selectivity.
THF Moderate~90:10Acceptable, but DCM is superior for rate.
Troubleshooting Guide
  • Low Conversion: If the aldehyde is electron-rich or sterically hindered, switch solvent to Toluene and reflux (110°C). Add 10 mol% Benzoic acid as a catalyst (activates the aldehyde).

  • TPPO in Product: If Hexane precipitation fails, dissolve crude in minimal Toluene and add ZnCl₂ (2 equiv) . This forms a TPPO-Zn complex that precipitates efficiently [4].

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2][3][4] Chemical Reviews.

  • Organic Chemistry Portal. "Wittig Reaction."

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry.
  • Batesky, D. C., et al. (2017).[5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry.

  • Master Organic Chemistry. "The Wittig Reaction: A Summary."

Sources

Method

Application Note: Methyl 4-methyl-2-pentenoate in Pharmaceutical Intermediate Synthesis

[1] Executive Summary Methyl 4-methyl-2-pentenoate (CAS: 1575-74-2) serves as a critical C6-building block in the synthesis of -amino acids and complex carbocyclic scaffolds.[1] Its structural significance lies in the is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-methyl-2-pentenoate (CAS: 1575-74-2) serves as a critical C6-building block in the synthesis of


-amino acids and complex carbocyclic scaffolds.[1] Its structural significance lies in the isobutyl moiety , which it transfers to pharmaceutical targets, most notably acting as the lipophilic backbone for leucine analogs such as Pregabalin  (Lyrica) and related gabapentinoids.

This guide details the two primary reaction pathways for this intermediate:

  • Asymmetric Michael Addition: For the synthesis of chiral

    
    -nitro esters (Pregabalin precursors).
    
  • Diels-Alder Cycloaddition: For the construction of bicyclic pharmaceutical cores.

Chemical Profile & Safety Architecture

Before initiating protocols, operators must understand the physicochemical constraints of the substrate.

PropertySpecificationOperational Implication
Structure

-unsaturated ester
Electrophilic at

-carbon; susceptible to nucleophilic attack.[1]
Boiling Point 77–79 °C (0.5 torr) / ~150°C (atm)Volatile.[1] Purify via vacuum distillation.
Flash Point ~46 °C (Closed Cup)Flammable (Cat 3). Ground all glassware; use spark-proof equipment.[1]
Reactivity Lachrymator potentialHandle in a fume hood. Irritating to eyes/respiratory tract.[2]

Safety Critical: In the protocols below involving nitromethane , recognize that nitromethane becomes shock-sensitive when sensitized by amines or strong bases. All Michael addition reactions must be run behind a blast shield with strict temperature control.

Application I: Synthesis of Chiral -Amino Acids (Pregabalin Route)[1][3]

The most high-value application of Methyl 4-methyl-2-pentenoate is its conversion into (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).[1] The ester undergoes a conjugate addition with nitromethane to form a


-nitro ester, which is subsequently reduced to the 

-amino acid.
Mechanistic Pathway

The reaction relies on the activation of the


-carbon. The ester group withdraws electron density, allowing a soft nucleophile (nitronate anion) to attack. Stereocontrol is achieved using chiral organocatalysts (e.g., Cinchona alkaloids or Thiourea derivatives).[1]

PregabalinPathway Start Methyl 4-methyl-2-pentenoate (Electrophile) Inter Nitronate Intermediate Start->Inter Activation Reagent Nitromethane (Nucleophile) Reagent->Inter Deprotonation Catalyst Chiral Organocatalyst (e.g., Cinchona) Catalyst->Inter Stereocontrol Product Chiral u03B3-Nitro Ester Inter->Product C-C Bond Formation Final (S)-Pregabalin (Target) Product->Final H2/Pd-C Reduction & Hydrolysis

Figure 1: Strategic pathway for the conversion of the acrylate precursor to Pregabalin via Michael Addition.

Protocol: Asymmetric Michael Addition

Objective: Synthesis of methyl 3-(nitromethyl)-5-methylhexanoate.

Reagents:

  • Methyl 4-methyl-2-pentenoate (1.0 equiv)[1]

  • Nitromethane (5.0 equiv) – Excess drives equilibrium[1]

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for racemic; (S)-(-)-1,1'-Bi(2-naphthol) (BINOL) complex for chiral.[1]

  • Solvent: THF or Acetonitrile (dry).[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solvation: Add Methyl 4-methyl-2-pentenoate (10 mmol) and dry THF (50 mL). Cool to 0 °C to suppress polymerization.

  • Nucleophile Addition: Add Nitromethane (50 mmol) via syringe.

  • Catalysis (Critical Step):

    • Racemic: Add DBU (1.0 mmol, 10 mol%) dropwise over 5 minutes.

    • Asymmetric: Add Chiral Catalyst (10 mol%) dissolved in minimal THF.[1]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.[1][3]

    • Endpoint: Disappearance of the acrylate starting material.

  • Quench: Pour mixture into saturated aqueous

    
     (50 mL) to neutralize the nitronate species.
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the alkene doublets at

    
     5.8 and 6.9 ppm. Look for the appearance of the 
    
    
    
    multiplet at
    
    
    4.4–4.6 ppm.

Application II: Diels-Alder Cycloaddition

Methyl 4-methyl-2-pentenoate acts as an electron-deficient dienophile.[1] The bulky isobutyl group directs stereoselectivity (endo/exo ratio) when reacted with cyclic dienes.

Protocol: Lewis Acid Catalyzed Cycloaddition

Objective: Synthesis of bicyclic norbornene derivatives (pharmaceutical scaffolds).

Reagents:

  • Dienophile: Methyl 4-methyl-2-pentenoate (1.0 equiv)[1]

  • Diene: Cyclopentadiene (Freshly cracked, 2.0 equiv)[1]

  • Catalyst:

    
     or 
    
    
    
    (0.2 equiv)[1]
  • Solvent:

    
     (DCM)[1]
    

Workflow:

  • Catalyst Activation: In a flame-dried flask under Argon, suspend

    
     in dry DCM at -78 °C.
    
  • Dienophile Coordination: Add Methyl 4-methyl-2-pentenoate dropwise. Stir for 15 min to allow Lewis acid coordination to the carbonyl oxygen (lowers LUMO energy).

  • Cycloaddition: Add Cyclopentadiene slowly to maintain low temperature.

  • Progression: Stir at -78 °C for 2 hours, then slowly warm to -20 °C.

  • Workup: Quench carefully with cold 5%

    
    . Filter through Celite to remove aluminum salts.
    

DielsAlder cluster_0 Reactants Dienophile Methyl 4-methyl-2-pentenoate (Dienophile) Complex Lewis Acid Complex (Lowered LUMO) Dienophile->Complex + AlCl3 (-78°C) Diene Cyclopentadiene (Diene) TS Transition State [4+2] Concerted Diene->TS Complex->TS + Diene Product Bicyclic Adduct (Endo/Exo Mixture) TS->Product

Figure 2: Lewis Acid catalyzed Diels-Alder reaction logic.[1]

Analytical Quality Control (QC)[1]

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters are mandatory.

MethodParameterAcceptance Criteria
GC-MS Purity> 98.0% (Area %).[1][4] Impurity < 0.5% (Isobutyraldehyde residues).[1]
1H NMR IdentityVinyl protons: dd at ~6.9 ppm (1H) and d at ~5.8 ppm (1H).[1] Isobutyl doublet at ~0.9 ppm.
Karl Fischer Water Content< 0.1% (Critical for Lewis Acid reactions).[1]
Chiral HPLC Enantiomeric Excess> 90% ee (For asymmetric Michael adducts).

References

  • Pregabalin Synthesis Overview: Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)."[1] Organic Process Research & Development, vol. 1, no. 1, 1997, pp. 26-38. [1]

  • Asymmetric Michael Addition: Gotoh, H., et al. "Diphenylamine-Linked Bis(oxazoline) and Bis(thiazoline) Complexes for Asymmetric Michael Addition."[1] Organic Letters, vol. 9, no. 25, 2007, pp. 5307-5309. [1]

  • Diels-Alder Selectivity: Otto, S., & Engberts, J. B. F. N. "Diels-Alder Reactions in Water." Pure and Applied Chemistry, vol. 72, no. 7, 2000, pp. 1365-1372.

  • Safety Data: PubChem. "Methyl 4-methyl-2-pentenoate Compound Summary." National Library of Medicine. [1]

  • Biocatalytic Routes: Poppe, L., & Retey, J. "Friedel-Crafts-Type Mechanism for the Enzymatic Elimination of Ammonia."[1] Angewandte Chemie International Edition, vol. 44, no. 24, 2005. [1]

Sources

Application

Application Note: Asymmetric Functionalization of Methyl 4-methyl-2-pentenoate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utilization of Methyl 4-methyl-2-pentenoate as a high-value Michael acceptor in asymmetric synthesis, speci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utilization of Methyl 4-methyl-2-pentenoate as a high-value Michael acceptor in asymmetric synthesis, specifically for accessing chiral


-amino acids (Gabapentinoid scaffolds) and 

-branched chiral building blocks.

Subject: Enantioselective Synthesis of


-Isopropyl Chiral Scaffolds
Substrate CAS:  5362-84-3 (Generic for isomer) / Specific trans-isomer often used.
Target Audience:  Medicinal Chemists, Process R&D Scientists.

Introduction & Strategic Value

Methyl 4-methyl-2-pentenoate is an


-unsaturated ester featuring a sterically demanding isopropyl group at the 

-position. Unlike simple acrylates, the

-branching presents a unique steric challenge that requires specialized catalytic systems to achieve high enantioselectivity.

Core Utility: This substrate is the direct precursor to


-isopropyl substituted 

-amino acids
.
  • Drug Discovery Context: It serves as a structural homolog to the precursors of Pregabalin (Lyrica) and Gabapentin . While Pregabalin features an isobutyl group, the isopropyl derivative (derived from this substrate) is a critical analog in Structure-Activity Relationship (SAR) studies for calcium channel

    
     ligands.
    
Chemical Structure & Properties[1][2]
  • IUPAC Name: Methyl 4-methylpent-2-enoate

  • Formula:

    
    
    
  • Molecular Weight: 128.17 g/mol [1]

  • Key Feature: Conjugated system with

    
    -steric bulk (
    
    
    
    ).

Critical Application: Asymmetric Conjugate Addition (ACA)

The most robust application of this substrate is the Asymmetric Michael Addition. Two distinct protocols are detailed below: Organocatalytic Nitromethane Addition (for amino acids) and Copper-Catalyzed Alkylation (for carbon frameworks).

Protocol A: Organocatalytic Synthesis of -Nitro Esters

Objective: Synthesis of (S)-methyl 3-(nitromethyl)-4-methylpentanoate. Mechanism: Hydrogen-bond mediated activation using chiral thiourea/squaramide catalysts.

Reagents & Materials
  • Substrate: Methyl 4-methyl-2-pentenoate (1.0 equiv).

  • Nucleophile: Nitromethane (5.0 - 10.0 equiv).

  • Catalyst: Takemoto’s Catalyst (Chiral thiourea) or Chincona-derived Squaramide (10 mol%).

  • Base: DIPEA (if using squaramide salts) or none (for neutral thiourea).

  • Solvent: Toluene or neat (solvent-free is often superior for rate).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Catalyst (10 mol%) in anhydrous Toluene (0.5 M concentration relative to substrate) .

  • Substrate Addition: Add Methyl 4-methyl-2-pentenoate (1.0 equiv) to the solution. Stir for 10 minutes to establish the catalyst-substrate complex.

  • Nucleophile Addition: Add Nitromethane (10.0 equiv) dropwise.

    • Note: Excess nitromethane drives the reaction equilibrium and minimizes polymerization.

  • Incubation: Stir the reaction at 0°C to Room Temperature for 24–48 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The product spot will appear less polar than the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove toluene and excess nitromethane.

    • Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 95:5

      
       90:10).
      
  • Result: A colorless oil (Yield: 85–95%; ee: >90%).

Mechanistic Insight (The "Why")

The catalyst acts bifunctionally.[2][3] The thiourea moiety activates the nitro group via hydrogen bonding (lowering the pKa), while the tertiary amine moiety of the catalyst activates the nucleophile (or positions the electrophile via H-bonding to the ester carbonyl). The steric bulk of the isopropyl group on the substrate forces the attack to occur from the Re-face (or Si-face, depending on catalyst chirality), overcoming the inherent steric hindrance.

Protocol B: Copper-Catalyzed 1,4-Addition of Dialkylzinc

Objective: Introduction of an alkyl group (e.g., Ethyl) to create a


-chiral center.
Mechanism:  Cu(I)-catalyzed conjugate addition via a 

-complex intermediate.
Reagents
  • Substrate: Methyl 4-methyl-2-pentenoate.

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes).
    
  • Catalyst Precursor:

    
     or 
    
    
    
    (1–2 mol%).
  • Ligand: Feringa’s Phosphoramidite or Josiphos (2–4 mol%).

  • Solvent: Toluene or

    
    .
    
Step-by-Step Procedure
  • Catalyst Formation: In a Schlenk tube, dissolve

    
     (1.5 mol%) and the Chiral Ligand (3.0 mol%)  in anhydrous Toluene. Stir for 30 mins at RT under 
    
    
    
    .
  • Substrate Addition: Add Methyl 4-methyl-2-pentenoate (1.0 equiv) and cool the mixture to -20°C .

  • Reagent Addition: Add

    
     (1.5 equiv)  dropwise over 20 minutes.
    
    • Caution:

      
       is pyrophoric. Use strict Schlenk techniques.
      
  • Reaction: Stir at -20°C for 12 hours.

  • Quench: Carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract with

    
     (3x). Dry over 
    
    
    
    .
  • Analysis: Determine conversion by GC-MS and enantioselectivity by Chiral GC (Cyclodex-B column).

Visualization of Reaction Pathways

The following diagram illustrates the divergence from the core substrate to high-value intermediates.

G Substrate Methyl 4-methyl-2-pentenoate (Substrate) Complex Catalyst-Substrate Complex Substrate->Complex Activation Nitro_Adduct γ-Nitro Ester (Chiral) Complex->Nitro_Adduct + MeNO2 (Organocatalysis) Alkyl_Adduct β-Alkyl Ester (Chiral) Complex->Alkyl_Adduct + R2Zn (Cu-Catalysis) API_Precursor γ-Amino Acid (Gabapentinoid Analog) Nitro_Adduct->API_Precursor Raney Ni / H2 Reduction

Figure 1: Divergent synthesis pathways from Methyl 4-methyl-2-pentenoate to chiral building blocks.

Analytical Quality Control (QC)

Verifying the enantiomeric excess (ee) is critical. Because the product esters are often non-UV active or weak chromophores, derivatization or specific detectors are required.

ParameterMethodConditions
Purity GC-FID / GC-MSDB-5 or HP-5 Column. Ramp: 50°C

250°C @ 10°C/min.
Enantiomeric Excess Chiral HPLCColumn: Chiralcel OD-H or AD-H.Mobile Phase: Hexane/iPrOH (98:2 to 90:10).Detection: UV @ 210 nm (Ester carbonyl).
Alternative ee Chiral GCColumn:

-Cyclodex 120.Temp: Isothermal 110°C.Note: Better for volatile methyl esters.

Safety & Handling Guidelines

Methyl 4-methyl-2-pentenoate poses specific hazards that must be managed:

  • Flammability (H226): Flash point is approx. 29°C. Ground all glassware to prevent static discharge.

  • Irritation (H315/H319): Causes skin and serious eye irritation.[1] Use nitrile gloves and chemical splash goggles.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the double bond or hydrolysis.

Troubleshooting & Optimization

Problem: Low Conversion (<50%).

  • Cause: Steric hindrance of the isopropyl group prevents nucleophilic attack.

  • Solution: Increase catalyst loading to 20 mol% or switch to a "Squaramide" catalyst which has a larger binding pocket than thiourea. Increase concentration to 1.0 M (solvent-free).

Problem: Low Enantioselectivity (<80% ee).

  • Cause: Background reaction (uncatalyzed) or temperature too high.

  • Solution: Lower temperature to -20°C. Ensure the system is strictly anhydrous (water can deactivate the basic moiety of the organocatalyst).

References

  • Asymmetric Organocatalysis (General Mechanism): Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.

  • Copper-Catalyzed Conjugate Addition: Feringa, B. L., et al. (2000). High Enantioselectivity in the Copper-Catalyzed Conjugate Addition of Dialkylzinc Reagents to Cyclic Enones. Angewandte Chemie International Edition.

  • Synthesis of Gabapentinoids (Contextual): Gotanda, K., et al. (2023). Asymmetric Synthesis of Pregabalin and Its Analogs via Michael Addition. Chemical and Pharmaceutical Bulletin.

  • Safety Data: PubChem. (2025).[1] Methyl 4-methyl-2-pentenoate Compound Summary.

Sources

Technical Notes & Optimization

Troubleshooting

Common byproducts in the Wittig synthesis of unsaturated esters

Technical Support Center: Wittig Synthesis of Unsaturated Esters Ticket System Status: ONLINE Current Agent: Senior Application Scientist Subject: Troubleshooting Byproducts & Purification in Stabilized Ylide Protocols I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Wittig Synthesis of Unsaturated Esters Ticket System Status: ONLINE Current Agent: Senior Application Scientist Subject: Troubleshooting Byproducts & Purification in Stabilized Ylide Protocols

Introduction: The Scope of Support

Welcome to the technical support hub for the Wittig olefination. This guide specifically addresses the synthesis of


-unsaturated esters  (e.g., cinnamates, acrylates).

Technical Context: Unlike standard alkene synthesis, generating unsaturated esters requires stabilized ylides (e.g., (carbethoxymethylene)triphenylphosphorane). This distinct chemistry dictates your byproduct profile:

  • Thermodynamic Control: You are fighting for E-selectivity (trans), not Z.

  • Polymerization Risks: The product is a Michael acceptor and prone to self-polymerization.

  • The TPPO Burden: The stoichiometric formation of Triphenylphosphine Oxide (TPPO) is the primary purification bottleneck.

Module 1: The Major Byproduct (TPPO)

Ticket #001: "My reaction worked, but I cannot separate the product from the white solid byproduct."

Diagnosis: You are dealing with Triphenylphosphine Oxide (TPPO) .[1][2] In a standard Wittig, this forms in a 1:1 molar ratio with your product. Because unsaturated esters are often semi-polar, they co-elute with TPPO during chromatography ("tailing"), making separation difficult.

Troubleshooting Protocol:

MethodApplicabilityProsCons
Cold Precipitation Non-polar estersCheap, simple.Often leaves ~10% TPPO residue.
MgCl₂ Complexation Recommended Scalable, highly effective.Requires specific solvent ratios.
Chromatography Small scale (<1g)High purity.TPPO streaks; consumes massive solvent volumes.
The "MgCl₂ Anomaly" Protocol (High-Efficiency Removal)

Standard precipitation often fails to reach pharmaceutical purity standards. We recommend the Magnesium Chloride complexation method.

Mechanism: MgCl₂ coordinates with the oxygen of TPPO, forming a highly insoluble [Mg(TPPO)₂Cl₂] complex that precipitates out of solution, while your unsaturated ester remains dissolved.

Step-by-Step Workflow:

  • Concentrate: Remove the reaction solvent (often DCM or THF) and redissolve the crude mixture in Toluene or a Toluene/Ethyl Acetate (4:1) mix.

  • Add Reagent: Add 1.0–2.0 equivalents of anhydrous MgCl₂ (relative to expected TPPO).

  • Incubate: Heat to reflux for 15 minutes, then cool to room temperature.

  • Filter: The TPPO-Mg complex forms a distinct solid. Filter through a sintered glass funnel or Celite pad.

  • Result: The filtrate contains your unsaturated ester, significantly depleted of TPPO.

Module 2: Stereochemical Control (Isomeric Byproducts)

Ticket #002: "I need the E-isomer (trans), but I'm seeing significant Z-isomer (cis) impurities."

Diagnosis: Stabilized ylides (used for esters) generally favor the E-isomer due to the reversibility of the intermediate formation (thermodynamic control).[3] If you see high Z-content, your reaction conditions are preventing this equilibration.

Root Cause Analysis:

  • Kinetic Traps: If the reaction is too fast or the solvent is too non-polar, the intermediate oxaphosphetane may decompose to the alkene before equilibrating to the stable E-form.

  • Salt Effects: Lithium salts (from Li-bases) can stabilize the "erythro" betaine, locking in the Z-geometry.

Optimization Guide:

VariableRecommendation for E-SelectivityExplanation
Solvent DCM or Benzoic Acid (cat.) Aprotic solvents usually favor E. Pro Tip: Adding catalytic benzoic acid can catalyze the equilibration of the betaine intermediate.
Base NaH or KOtBu (Salt-free)Avoid Lithium bases (LiHMDS, nBuLi) if possible. Use Sodium or Potassium bases to avoid the "Lithium Effect."
Temperature Room Temp to Reflux Higher heat promotes the reversibility of the betaine formation, favoring the thermodynamic E-product.
Visualizing the Selectivity Pathway

WittigSelectivity cluster_0 Stereochemical Drift Start Aldehyde + Stabilized Ylide Betaine1 Betaine (Kinetic) (Erythro) Start->Betaine1 Fast Betaine2 Betaine (Thermodynamic) (Threo) Start->Betaine2 Slow Betaine1->Start Reversible (Key for Esters) Betaine1->Betaine2 Equilibration via Retro-Wittig Z_Alkene Z-Ester (Byproduct) Betaine1->Z_Alkene Irreversible Elimination E_Alkene E-Ester (Target) Betaine2->E_Alkene Elimination

Caption: Stabilized ylides allow the kinetic betaine to revert to starting materials, eventually funneling into the thermodynamic (E) channel.

Module 3: Chemical Impurities & Polymerization

Ticket #003: "My yield is low, the product is a gum, or I see carboxylic acids."

Diagnosis: Unsaturated esters are chemically distinct from simple alkenes. They are Michael acceptors (prone to polymerization) and esters (prone to hydrolysis).

Troubleshooting Matrix:

1. The "Gunk" (Polymerization)

  • Issue: Acrylate esters (e.g., methyl acrylate derivatives) can polymerize via free-radical mechanisms, especially during distillation or heating.

  • Fix: Add a radical inhibitor such as Hydroquinone or MEHQ (Monomethyl ether of hydroquinone) (100–500 ppm) to the reaction mixture and the collection flask during purification.

2. The Acid (Hydrolysis)

  • Issue: Strong bases (e.g., NaOH, KOH) used to generate the ylide can hydrolyze the ester product into a carboxylic acid.

  • Fix:

    • Use pre-formed, stabilized ylides (commercial) which require no base.

    • If generating in situ, use non-nucleophilic bases like KOtBu or weak inorganic bases like K₂CO₃ in anhydrous media.

3. The Unreacted Aldehyde

  • Issue: Stabilized ylides are less nucleophilic (less reactive) than alkyl ylides.[4] They may struggle with electron-rich or sterically hindered aldehydes.[5][6]

  • Fix: Increase concentration (0.5 M – 1.0 M). Switch to Benzoic Acid catalysis (approx 5 mol%) which activates the aldehyde.

Summary Workflow: Purification Decision Tree

PurificationFlow Crude Crude Reaction Mixture (Ester + TPPO) Solubility Is Product Soluble in Toluene? Crude->Solubility MgCl2 Add MgCl2 (1.5 eq) Reflux 15 min Solubility->MgCl2 Yes (Preferred) Precip Concentrate -> Suspend in Hexane/Ether Solubility->Precip No Filter Filter Solid Complex MgCl2->Filter Final Pure Unsaturated Ester Filter->Final Silica Filtration through Silica Plug Precip->Silica Silica->Final

Caption: Decision matrix for removing Triphenylphosphine Oxide (TPPO) based on product solubility.

References

  • TPPO Removal via MgCl₂: Donald C. Ferguson, et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂."[1] Journal of Organic Chemistry, 2017.[7] [7]

  • Stereoselectivity Mechanisms: Vedejs, E., & Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 1994.

  • Catalytic Wittig Approaches: O'Brien, C. J., et al. "Recycling the Waste: The Development of a Catalytic Wittig Reaction."[4] Angewandte Chemie International Edition, 2009.

  • Polymerization Inhibition in Acrylates: "Process for producing low color residue acrylate ester monomers." Google Patents (US4187382A).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions to Minimize Byproduct Formation

Welcome to the Technical Support Center for reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who are seeking to enhance reaction efficiency by minimizing the f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who are seeking to enhance reaction efficiency by minimizing the formation of unwanted byproducts. In the complex landscape of chemical synthesis, particularly in pharmaceutical development, maximizing the yield of the desired product while reducing impurities is paramount for cost, safety, and regulatory compliance.[1][2]

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the fundamental principles behind byproduct formation and offer practical, field-proven strategies to mitigate these challenges. Our approach is grounded in explaining the causality behind experimental choices, enabling you to make informed decisions in your own laboratory work.

Section 1: General Troubleshooting & Strategic Planning

This section addresses broad, high-level questions about approaching reaction optimization and troubleshooting unexpected results.

Q1: My reaction is producing a significant, unexpected byproduct. What is the most systematic way to begin troubleshooting?

A1: When faced with unexpected byproduct formation, a systematic and logical approach is critical to efficiently identify the root cause. Avoid making multiple changes simultaneously, as this can obscure the effect of any single variable.

A robust initial strategy involves a multi-step process:

  • Confirm Identity: First, ensure the identity of your starting materials, desired product, and the byproduct. Impurities in starting materials or reagents can often be the source of side reactions.[3] Re-characterize your inputs if there is any doubt.

  • Literature Review: Conduct a thorough search for the specific reaction or similar transformations. Often, known side reactions and strategies to circumvent them are documented. Pay close attention to reaction mechanisms, as they can provide clues about potential byproduct pathways.

  • Analyze Reaction Parameters: Review your current reaction conditions (temperature, concentration, solvent, catalyst, reaction time) against established protocols.[4] Even small deviations can sometimes lead to different outcomes.

  • Adopt a Methodical Optimization Strategy: Move away from intuition-based "One Factor At a Time" (OFAT) testing.[5] Implement a statistical method like Design of Experiments (DoE) to efficiently screen multiple parameters and their interactions.[6][7] This approach provides a structured way to identify the optimal conditions for maximizing your desired product while minimizing the byproduct.

Below is a general workflow for troubleshooting byproduct formation.

G cluster_0 Phase 1: Identification & Analysis cluster_1 Phase 2: Strategic Optimization cluster_2 Phase 3: Validation A Unexpected Byproduct Detected B Confirm Identity of All Components (Starting Materials, Product, Byproduct) A->B C Review Literature for Known Side Reactions & Mechanisms B->C D Analyze Current Reaction Parameters (Temp, Conc., Solvent, etc.) C->D E Formulate Hypothesis (e.g., 'High temp favors byproduct') D->E F Design Experiments (DoE) to Test Key Parameters E->F G Execute Experiments & Collect Data (Yield, Purity, Byproduct Level) F->G H Analyze DoE Results & Build Predictive Model G->H I Identify Optimal Conditions H->I J Run Confirmatory Experiment at Predicted Optimum I->J K Result Successful? (Byproduct Minimized) J->K L Implement Optimized Protocol K->L Yes M Re-evaluate Hypothesis & Redesign Experiments K->M No M->E

Caption: A systematic workflow for troubleshooting and optimizing reactions to minimize byproducts.

Q2: What is Design of Experiments (DoE), and why is it superior to changing one factor at a time (OFAT)?

A2: Design of Experiments (DoE) is a statistical methodology for systematically planning and analyzing experiments.[7] It allows you to simultaneously vary multiple factors (e.g., temperature, concentration, catalyst loading) to understand not only the effect of each individual factor but also the interactions between them.

The OFAT approach, while intuitive, is inefficient and often misleading. It cannot identify interactions between variables. For example, the optimal temperature might be different at a high reactant concentration than at a low one. OFAT would miss this interaction, leading to a suboptimal "optimum."

DoE, by contrast, provides a comprehensive map of the reaction space, allowing you to build a robust statistical model that predicts the outcome for any given set of conditions.[6] This model-based approach is more efficient in terms of time and materials and leads to a more thorough understanding and control of the reaction.[7][8]

Section 2: Troubleshooting Key Reaction Parameters

This section provides specific guidance on how individual reaction parameters can be manipulated to control selectivity and reduce byproduct formation.

Q3: I suspect my reaction temperature is causing byproduct formation. Should I increase or decrease it?

A3: The effect of temperature on byproduct formation is governed by the relative activation energies (Ea) of the desired reaction and the side reaction. According to the Arrhenius equation, reaction rates increase with temperature.[1] However, the reaction with the higher activation energy will be more sensitive to temperature changes.

  • If the side reaction has a higher Ea than the desired reaction: Increasing the temperature will accelerate the side reaction more significantly, leading to more byproduct. In this case, decreasing the temperature is the correct strategy to improve selectivity for the desired product.[7]

  • If the desired reaction has a higher Ea than the side reaction: Increasing the temperature will favor the desired product.

  • If the activation energies are unknown: You must determine this experimentally. A DoE approach is ideal, but a simpler method is to run the reaction at three temperatures (e.g., your standard temperature, 10°C lower, and 10°C higher) and analyze the product-to-byproduct ratio.

G Yaxis Energy Xaxis Reaction Coordinate A A B B A->B ΔG‡ (Byproduct) C C Product_Desired Desired Product C->Product_Desired ΔG‡ (Desired) D D Byproduct Byproduct D->Byproduct ΔG‡ (Byproduct) E E E->B ΔG‡ (Byproduct) F F F->B ΔG‡ (Byproduct) Reactants Reactants Reactants->C ΔG‡ (Desired) Reactants->D ΔG‡ (Byproduct)

Caption: Energy profile showing competing pathways. The reaction with the higher activation energy (Byproduct) is more sensitive to temperature changes.

Example Data: Effect of Temperature on Selectivity

Temperature (°C)Desired Product Yield (%)Byproduct Yield (%)Selectivity (Product:Byproduct)
4065302.2 : 1
3058153.9 : 1
204559.0 : 1

In this hypothetical case, decreasing the temperature significantly improves selectivity, indicating the byproduct-forming reaction has a higher activation energy.

Q4: How does reactant concentration or stoichiometry influence byproduct formation?

A4: Reactant concentration directly impacts the rate of reaction by influencing the frequency of molecular collisions.[1][9] For many reactions, increasing reactant concentration increases the rate.[10][11] However, its effect on selectivity depends on the reaction order of the competing pathways.

  • Bimolecular vs. Unimolecular Side Reactions: Consider a desired reaction where two molecules (A + B) react, but a side reaction involves only one molecule (A degrading). If you increase the concentration of B, you will favor the desired bimolecular reaction over the unimolecular degradation. Conversely, running the reaction in a more dilute solution might favor the unimolecular pathway.

  • Stoichiometry: The molar ratio of reactants is critical. If a byproduct is formed by the reaction of the desired product with one of the starting materials, using a slight excess of the other starting material can help drive the initial reaction to completion and leave less unreacted material to form the byproduct.[12]

  • High Concentrations: Very high concentrations can sometimes lead to solubility issues or promote aggregation, which can open up new, unwanted reaction pathways.[6]

Q5: My current catalyst is not selective enough. What are my options?

A5: Catalysts function by providing an alternative reaction pathway with a lower activation energy.[13][14] A key role of a catalyst is to enhance selectivity by preferentially lowering the activation energy for the desired transformation over other possible reactions.[15][16] If your catalyst is not selective, consider the following:

  • Change the Catalyst/Ligand: The most direct approach is to screen different catalysts. In organometallic catalysis, for example, modifying the ligands on the metal center can dramatically alter steric and electronic properties, thereby steering the reaction toward the desired product.[12]

  • Optimize Catalyst Loading: The quantity of the catalyst can be a factor. Too little catalyst may result in a slow reaction where uncatalyzed background reactions become significant. Too much can sometimes lead to side reactions, such as dimerization.

  • Heterogeneous vs. Homogeneous Catalysis: If you are using a homogeneous catalyst, switching to a heterogeneous one (or vice versa) could improve selectivity. Heterogeneous catalysts, which are in a different phase from the reactants, can offer unique selectivity due to steric constraints imposed by their solid surface.[13][17]

  • Check for Catalyst Poisoning: Ensure your reagents and solvent are pure. Certain impurities can act as catalyst poisons, deactivating the catalyst and allowing slower, non-selective background reactions to dominate.[18]

Q6: Could my choice of solvent be the reason for my byproduct issues?

A6: Absolutely. The solvent does more than just dissolve reactants; it is an active participant in the reaction environment.[19] Solvents can influence reaction rates and selectivity by differentially stabilizing the reactants, transition states, and products.[20][21]

  • Polarity and Proticity:

    • Polar Protic Solvents (e.g., water, ethanol) are good at stabilizing charged species (ions) through hydrogen bonding. They can accelerate reactions that proceed through ionic intermediates.

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile) have dipole moments but cannot donate hydrogen bonds. They are poor at solvating anions, which can make nucleophiles more reactive.[20]

    • Nonpolar Solvents (e.g., toluene, hexane) are best for reactions involving nonpolar species.

  • Troubleshooting with Solvents: If your desired reaction involves the formation of a charged transition state, moving to a more polar solvent could stabilize it and increase the reaction rate relative to a nonpolar side reaction. Conversely, if a side reaction involves charged intermediates, a less polar solvent might suppress it.[22] Be aware that the solvent can also directly participate in reactions (solvolysis), creating its own set of byproducts.[23]

Section 3: Experimental Protocols
Protocol 1: Design of Experiments (DoE) for Reaction Optimization

This protocol outlines a basic DoE workflow to optimize two continuous variables (Temperature and Reactant B Equivalents) to maximize the yield of a desired product (P) and minimize a byproduct (BP).

Objective: To find the optimal combination of temperature and stoichiometry.

Methodology: A 3-level full factorial design will be used.

Step-by-Step Procedure:

  • Define Factors and Levels:

    • Factor 1: Temperature (°C). Levels: 40 (Low), 50 (Mid), 60 (High).

    • Factor 2: Equivalents of Reactant B. Levels: 1.0 (Low), 1.2 (Mid), 1.4 (High).

  • Create Experimental Design Matrix: This design requires 3² = 9 experiments.

Experiment #Temperature (°C)Equivalents of B
1401.0
2501.0
3601.0
4401.2
5501.2
6601.2
7401.4
8501.4
9601.4
  • Execute Experiments: Run each reaction under the specified conditions for a fixed amount of time. It is crucial to randomize the run order to prevent time-dependent biases (e.g., degradation of a reagent over the course of the day).

  • Analyze Responses: For each experiment, quantify the yield of the desired product (P) and the byproduct (BP) using a suitable analytical method (e.g., HPLC, GC, qNMR).

  • Model and Interpret Data: Input the factors (Temperature, Equivalents) and responses (% Yield P, % Yield BP) into statistical software (e.g., JMP®, Design-Expert®).

    • The software will generate a mathematical model describing how each factor and their interaction affect the responses.

    • Analyze contour plots and response surfaces to visualize the relationship and identify a region of optimal performance.

  • Confirmation Run: Perform a final experiment at the conditions predicted by the model to be optimal. The result should closely match the model's prediction, validating the findings.

References
  • WV Pollution Prevention (P2) Program. (2025). Optimize Reaction Conditions to Reduce the Release of Toxic Chemicals. West Virginia University. [Link]

  • Gemoets, H. P. L., et al. (2020). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. [Link]

  • Walsh Medical Media. (n.d.). Catalysis and Its Role in Accelerating Chemical Reactions. [Link]

  • ResearchGate. (n.d.). Optimizing the Reaction by Minimizing Impurities. [Link]

  • Allied Academies. (2023). The role of catalysts in sustainable chemical processes. [Link]

  • Patsnap Eureka. (2025). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?[Link]

  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. [Link]

  • EurekAlert!. (2022). Improve industrial chemical reactions with better products and less byproducts. [Link]

  • Wattbar Industries. (2024). Best Practices for Managing Chemical Byproducts in Manufacturing. [Link]

  • PubMed. (2021). Kinetic and reaction mechanism of generated by-products in a photocatalytic oxidation reactor: Model development and validation. [Link]

  • National Institutes of Health (NIH). (2020). A Brief Introduction to Chemical Reaction Optimization. [Link]

  • University of Guelph. (2022). Chemistry Innovations to Reduce Byproduct Waste. [Link]

  • Chemistry LibreTexts. (2023). 14.3: Effect of Concentration on Reaction Rates: The Rate Law. [Link]

  • PubMed. (2012). Formation of disinfection by-products: effect of temperature and kinetic modeling. [Link]

  • Crazy For Chem. (2025). Role of Catalyst in Chemical Reaction: 7 Bold Benefits [Explained]. [Link]

  • IDBS. (2024). Why it's vital to minimise waste to make a more sustainable drug discovery industry a reality. [Link]

  • University of Rochester. (n.d.). How to: Troubleshoot a Reaction. [Link]

  • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • Chemistry LibreTexts. (2016). Chapter 18: Organic Synthesis. [Link]

  • DrugPatentWatch. (2025). A Strategic Guide to Risk Mitigation in Drug Development Using Excipient Exclusion. [Link]

  • Quora. (2024). What is the effect of increasing the concentration of the reactants on the rate of a chemical reaction?[Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • MDPI. (n.d.). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. [Link]

  • MDPI. (2024). Effect of Temperature and pH on Microbial Communities Fermenting a Dairy Coproduct Mixture. [Link]

  • ResearchGate. (2025). Mitigating the Risks of Generic Drug Product Development: An Application of Quality by Design (QbD) and Question based Review (QbR) Approaches. [Link]

  • Royal Society of Chemistry. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. [Link]

  • Chemguide. (n.d.). The effect of concentration on rates of reaction. [Link]

  • ResearchGate. (n.d.). Reaction Cycling for Kinetic Analysis in Flow. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • StudyPulse. (n.d.). The Role of Catalysts in Increasing Reaction Rate. [Link]

  • ResearchGate. (2025). Formation of disinfection by-products: Effect of temperature and kinetic modeling | Request PDF. [Link]

  • YouTube. (2024). Introduction to Basics of Chemical Kinetics || Webinar || Humzaa Imtiaz || ChemEnggLife. [Link]

  • YouTube. (2022). Five Unexpected Reactions. [Link]

  • PubMed. (n.d.). [Formation of disinfection by-products: temperature effect and kinetic modeling]. [Link]

  • Chemistry LibreTexts. (2023). Basics of Catalysts. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Chemistry Stack Exchange. (2025). How does concentration of reactants in certain cases cause the products to differ?[Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. [Link]

  • YouTube. (2021). The effect of concentration of reactants on reaction rate. [Link]

  • Newcells Biotech. (2022). How to reduce drug attrition during drug development?[Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. [Link]

Sources

Troubleshooting

Storage and handling of Methyl 4-methyl-2-pentenoate to prevent degradation

[1] Case ID: M4M2P-STAB-GUIDE Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary: The Compound at a Glance[1][2][3][4] Methyl 4-methyl-2-pentenoate is a bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: M4M2P-STAB-GUIDE Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Compound at a Glance[1][2][3][4]

Methyl 4-methyl-2-pentenoate is a bifunctional molecule containing an


-unsaturated ketone/ester motif . This structural conjugation confers unique reactivity but also specific vulnerabilities. Unlike simple saturated esters, this compound is not just prone to hydrolysis; it is a candidate for radical polymerization and Michael addition reactions.

Successful handling requires a "Defense-in-Depth" strategy targeting three degradation vectors: Moisture (Hydrolysis) , Free Radicals (Polymerization) , and UV/Heat (Isomerization/Oxidation) .

Module 1: The Science of Degradation (Root Cause Analysis)[1]

To prevent degradation, you must understand the enemy. The stability of Methyl 4-methyl-2-pentenoate is compromised by two primary pathways.

The Degradation Pathways

The following logic map details the causality between environmental exposure and chemical failure.

DegradationPathways M4M2P Methyl 4-methyl-2-pentenoate (Active) Hydrolysis Hydrolysis M4M2P->Hydrolysis + Moisture Polymerization Radical Polymerization M4M2P->Polymerization + Initiator/UV AutoOx Auto-oxidation M4M2P->AutoOx + O2 Moisture Moisture (H2O) + Acid/Base Trace Moisture->Hydrolysis Radicals Free Radicals / UV / Heat (No Inhibitor) Radicals->Polymerization Oxygen Atmospheric Oxygen (Peroxide Formation) Oxygen->AutoOx Acid 4-Methyl-2-pentenoic Acid (Solid/Precipitate) Hydrolysis->Acid Methanol Methanol (Contaminant) Hydrolysis->Methanol Oligomer Oligomers/Polymers (Viscous Yellow Gum) Polymerization->Oligomer Peroxides Peroxides (Explosion Hazard) AutoOx->Peroxides

Figure 1: Degradation logic map illustrating the conversion of the active ester into acid byproducts or polymers based on environmental triggers.[1]

Mechanism Deep Dive
  • Hydrolysis: The ester linkage is susceptible to cleavage by water.[1] This reaction is autocatalytic; as the ester hydrolyzes, it produces 4-methyl-2-pentenoic acid, lowering the pH and accelerating further degradation.

  • Polymerization: The conjugated double bond (C=C) is reactive.[1] Without a radical scavenger (inhibitor), spontaneous polymerization can occur, leading to viscosity changes and loss of molarity.

Module 2: Storage Protocol (The "Golden Standard")[1]

This protocol is designed to arrest the mechanisms described above.[1]

The Storage Matrix
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing hydrolysis and polymerization rates [1].
Atmosphere Dry Argon or Nitrogen Displaces oxygen (prevents peroxidation) and moisture (prevents hydrolysis). Argon is preferred as it is heavier than air.[1]
Container Amber Glass with PTFE-lined capAmber glass blocks UV radiation (preventing photo-initiated radical formation). PTFE prevents leaching of plasticizers.[1]
Stabilizer MEHQ (10-100 ppm)Methoxyhydroquinone acts as a radical scavenger. Critical: MEHQ requires a small amount of dissolved oxygen to function effectively [2].[1]
Desiccant Activated Molecular Sieves (Optional)Can be added to the secondary container to maintain a localized anhydrous environment.[1]
Handling Workflow

WARNING: If you distill the compound to purify it, you remove the MEHQ inhibitor.[1] The distilled product is highly unstable and must be used immediately or re-inhibited.[1]

HandlingWorkflow Receive 1. Receipt of Material (Check Seal Integrity) QC 2. Initial QC (NMR/GC & Appearance) Receive->QC Aliquot 3. Aliquoting (Minimize Headspace) QC->Aliquot Pass Purge 4. Inert Gas Purge (Argon Blanket) Aliquot->Purge Seal 5. Seal & Parafilm (Primary Barrier) Purge->Seal Store 6. Storage @ 4°C (Secondary Containment) Seal->Store

Figure 2: Standard Operating Procedure (SOP) for intake and storage to minimize atmospheric exposure.

Module 3: Troubleshooting & FAQs

This section addresses specific anomalies users report during experimentation.

Issue 1: Appearance Change

Q: The liquid has turned from clear to slightly yellow and viscous. Is it still usable?

  • Diagnosis: This indicates oligomerization (early-stage polymerization).

  • Mechanism: The inhibitor (MEHQ) may have been depleted, or the sample was exposed to UV light/heat.[1]

  • Action: Discard. Polymerization is irreversible. Filtration will not remove soluble oligomers, which will interfere with stoichiometry and reaction kinetics.

Issue 2: Olfactory Drift

Q: The compound has developed a sharp, vinegar-like or rancid butter odor.

  • Diagnosis: Hydrolysis has occurred.[1][2]

  • Mechanism: Moisture ingress has cleaved the ester, releasing 4-methyl-2-pentenoic acid (which has a pungent, cheesy/acidic odor) and methanol.

  • Action: Check pH. If acidic, the sample is degraded.[1] For critical applications, repurify via distillation, but be aware of the yield loss.

Issue 3: Inhibitor Interference

Q: I am using this in a radical polymerization reaction, but the reaction is slow to start. Should I remove the inhibitor?

  • Diagnosis: The MEHQ inhibitor is doing its job—scavenging your initiator radicals.[1]

  • Solution: Yes. You can remove MEHQ by:

    • Flash Column: Passing the liquid through a commercially available inhibitor-removal column (alumina-based) [3].

    • Wash: Washing with 5% NaOH solution (MEHQ is phenolic and will move to the aqueous layer), followed by drying with MgSO4.

    • Warning: Once the inhibitor is removed, use the monomer immediately .[1][3] Do not store uninhibited monomer.

Issue 4: Solubility Issues

Q: I see a white precipitate at the bottom of the bottle after storage at 4°C.

  • Diagnosis: This could be the free acid (4-methyl-2-pentenoic acid) which has a higher melting point than the ester, or crystallized oligomers.[1]

  • Action: Allow the bottle to warm to room temperature (20-25°C) and vortex gently. If the solid does not redissolve, it is a degradation product (likely the acid formed via hydrolysis).[1] Run a GC-MS to confirm.

Module 4: Quality Control & Self-Validation[1]

Do not trust the label after 6 months of storage. Validate integrity before use.

Quick Validation Protocol
  • Visual: Clear, colorless liquid. No haze.[4]

  • Solubility: Miscible in Ethanol/Dichloromethane.[1] Immiscible in water.[1]

  • Analytical (H-NMR):

    • Check for the disappearance of the methyl ester singlet (

      
       ppm).[1]
      
    • Check for the broadening of alkene peaks (indicates polymerization).[1]

    • Check for the appearance of a broad -COOH peak downfield (

      
       ppm, indicates hydrolysis).[1]
      
References
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Sigma-Aldrich Technical Bulletin . "Inhibitor Removers and Prepacked Columns."

  • Restek Corporation . "Best Practices for Handling and Using Volatile Analytical Standards."

  • PubChem Database . "Methyl 4-methyl-2-pentenoate Compound Summary." National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Methyl 4-methyl-2-pentenoate Purity Profiling

This guide is structured as a Tier 2 Technical Support resource, designed for analytical chemists and process engineers encountering purity issues with Methyl 4-methyl-2-pentenoate. Case Reference: Impurity Identificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 2 Technical Support resource, designed for analytical chemists and process engineers encountering purity issues with Methyl 4-methyl-2-pentenoate.

Case Reference: Impurity Identification via NMR & MS Molecule: Methyl 4-methyl-2-pentenoate (CAS: 20515-15-5) Chemical Structure:


[1][2]

Welcome to the Advanced Analytical Support Hub. This guide addresses the most common spectral anomalies reported during the synthesis and purification of Methyl 4-methyl-2-pentenoate. Our protocols focus on distinguishing the target trans-isomer from its cis-stereoisomer, regioisomers (deconjugated byproducts), and common synthetic residues.

Quick Diagnostic: What do you see?
SymptomProbable CauseGo To
NMR: Two sets of alkene signals; one has

Hz.[2]
Stereoisomerism: Presence of Z (cis) isomer.[2]
NMR: New doublet around

3.0 ppm + singlet methyls.
Regioisomerism: Double bond migration (

-unsaturation).[2]
MS: Molecular ion (

) is weak; base peak is

43 or 97.[2]
Fragmentation: Normal ionization behavior (not an impurity).[2]
NMR: Broad singlet > 10 ppm or aldehyde peak ~9.5 ppm.[2]Residues: Hydrolysis (Acid) or Starting Material.[2]
Guide 1: Stereoisomer Identification (The E/Z Problem)

Issue: User observes multiple sets of vinylic protons in the


H NMR spectrum.
Context:  The synthesis of 

-unsaturated esters (e.g., via Knoevenagel or Horner-Wadsworth-Emmons reactions) typically favors the thermodynamic E (trans) product, but kinetic control can yield significant Z (cis) impurities.
Mechanism of Detection

The magnetic coupling between vinylic protons depends on the dihedral angle.[2] According to the Karplus relationship, trans protons couple more strongly than cis protons.[2]

  • Target (E-isomer): Large coupling constant (

    
     Hz).[2]
    
  • Impurity (Z-isomer): Moderate coupling constant (

    
     Hz).[2]
    
Step-by-Step Analysis Protocol
  • Zoom into the alkene region (

    
     5.5 – 7.5 ppm).[2]
    
  • Identify the

    
    -proton (doublet, closer to carbonyl, lower shift) and 
    
    
    
    -proton (doublet of doublets, higher shift).[2]
  • Calculate

    
     values  (Difference in Hz between peak tops).
    
  • Quantify the ratio by integrating the

    
    -proton of the major vs. minor species.
    

Data Reference Table:

ProtonE-Isomer (Target)Z-Isomer (Impurity)
H-2 (

)

5.7 - 5.8 ppm (

Hz)

5.6 - 5.7 ppm (

Hz)
H-3 (

)

6.8 - 7.0 ppm (

Hz)

6.0 - 6.2 ppm (

Hz)

Note: The


-proton in the Z-isomer often shifts upfield (lower ppm) due to steric crowding shielding effects from the carbonyl oxygen.
Guide 2: Regioisomerism (Deconjugation)

Issue: The NMR spectrum shows a "missing" alkene proton and a new signal in the aliphatic region. Context: Under basic conditions or high temperatures, the double bond can migrate out of conjugation to form Methyl 4-methyl-3-pentenoate (the


-unsaturated isomer).
Diagnostic Workflow

The deconjugated impurity changes the spin system entirely.[2]

  • Target:

    
     (Isopropyl methine coupled to alkene).
    
  • Impurity:

    
     (Alkene coupled to a new methylene group).[2]
    

Key Indicator: Look for a doublet at


 2.9 – 3.1 ppm  (

Hz).[2] This corresponds to the

group sandwiched between the double bond and the carbonyl.[2]

RegioisomerCheck Start Analyze Alkene Region (5.0 - 7.5 ppm) Count Count Vinylic Protons Start->Count TwoH 2 Protons Found (Target System) Count->TwoH Large coupling OneH 1 Proton Found (Triplet-like) Count->OneH Broad/Triplet Result1 Target: Methyl 4-methyl-2-pentenoate TwoH->Result1 CheckAliphatic Check 2.9 - 3.1 ppm OneH->CheckAliphatic Result2 Impurity: Methyl 4-methyl-3-pentenoate (Deconjugated) CheckAliphatic->Result2 Doublet Present

Figure 1: Decision tree for distinguishing conjugated vs. deconjugated isomers.

Guide 3: Mass Spectrometry Interpretation

Issue: User suspects the compound is degrading because the Molecular Ion (


) at 

128 is weak or absent. Context: Aliphatic esters, especially branched ones, undergo rapid fragmentation.[2] A weak

is a feature, not a bug.
Fragmentation Pathway Verification

Do not rely solely on the parent ion.[2] Confirm identity using these characteristic fragments:

  • 
    -Cleavage (Loss of Methoxy): 
    
    • Look for

      
       97  (
      
      
      
      ).[2] This is the acylium ion
      
      
      .[2]
  • McLafferty Rearrangement:

    • While less dominant in

      
      -unsaturated esters than saturated ones, 
      
      
      
      -H abstraction can occur.[2]
  • Allylic Cleavage:

    • Look for

      
       69  (
      
      
      
      ).[2] Loss of the carboxymethyl group
      
      
      .[2]
  • Base Peak:

    • Often

      
       41 or 43  (Isopropyl fragment 
      
      
      
      ).[2]

Impurity Flags in MS:

  • 
     130:  Indicates Methyl 4-methylpentanoate  (Over-reduction/saturation).[2]
    
  • 
     114:  Indicates 4-methyl-2-pentenoic acid  (Hydrolysis).[2]
    
Guide 4: Residue Analysis (Starting Materials)

If the spectrum is "messy," check for unreacted precursors from the condensation reaction.

Residue

H NMR Marker
MS MarkerRemoval Strategy
Isobutyraldehyde

9.6 ppm (

, Aldehyde proton)

72
Distillation (BP

63°C)
4-methyl-2-pentenoic acid

11-12 ppm (Broad, COOH)

114
Basic wash (

)
Phosphonate Reagents

P NMR signal
High mass fragmentsColumn chromatography
Frequently Asked Questions (FAQ)

Q: Can I separate the E and Z isomers using standard silica chromatography? A: It is difficult. The polarity difference is minimal.[2] Silver nitrate (


) impregnated silica is often required to separate geometric isomers of alkenes effectively, as the silver coordinates differently to the sterically accessible 

-systems.

Q: Why does my integration show 3.2 protons for the methyl ester? A: This usually indicates a solvent overlap (e.g., Methanol or water in


) or the presence of the deconjugated isomer's ester peak, which may be slightly shifted. Ensure your relaxation delay (

) is at least 5 seconds for accurate integration of the methyl ester singlet.[2]

Q: Is the deconjugated isomer (3-pentenoate) active? A: In many biological assays, the conjugated system (Michael acceptor) is the pharmacophore. The deconjugated isomer lacks this reactivity.[2] It must be removed if the application relies on covalent binding (e.g., Cysteine targeting).[2]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard text for Karplus relationship and coupling constants).

  • NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of Methyl 4-methyl-2-pentenoate. National Institute of Standards and Technology.[2][4] Available at: [Link][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for chemical shift prediction of

    
    -unsaturated esters).
    
  • PubChem. (n.d.).[2][3] Methyl 4-methyl-2-pentenoate Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Wittig vs. Horner-Wadsworth-Emmons (HWE) for Unsaturated Ester Synthesis

[1] Executive Summary: The Verdict For the synthesis of -unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction is the superior default choice over the classic Wittig reaction in 85% of modern applications. While...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Verdict

For the synthesis of


-unsaturated esters, the Horner-Wadsworth-Emmons (HWE)  reaction is the superior default choice over the classic Wittig reaction in 85% of modern applications.

While the Wittig reaction remains a foundational tool, the HWE offers three decisive advantages for ester synthesis:

  • Superior E-Stereoselectivity: HWE typically yields >95:5 E:Z ratios due to thermodynamic control, whereas stabilized Wittig reagents often stall at ~80:20 to 90:10.

  • Process Scalability: The phosphate byproduct of HWE is water-soluble, eliminating the "Triphenylphosphine Oxide (TPPO) Nightmare" associated with Wittig workups.[1]

  • Nucleophilicity: Phosphonate carbanions are more nucleophilic than phosphonium ylides, allowing for efficient reaction with sterically hindered ketones.[2]

When to use Wittig? Use Wittig only when the specific phosphonium salt is significantly cheaper/more available than the phosphonate, or when the substrate is sensitive to the specific bases required for HWE (though mild HWE variants exist).

Mechanistic Divergence & Causality

To understand the performance gap, we must look at the transition states. Both reactions proceed through a four-membered ring intermediate, but the reversibility of this step dictates the stereochemical outcome.

The Stereoselectivity Engine[1]
  • Wittig (Stabilized Ylide): The formation of the oxaphosphetane is generally considered irreversible or slow to reverse. The reaction is under kinetic control , leading to mixtures of E and Z (though E is favored due to dipole minimization).

  • HWE: The addition of the phosphonate carbanion to the carbonyl is reversible .[3][4] This allows the intermediate to equilibrate to the thermodynamically more stable trans-substituted oxaphosphetane before elimination. This thermodynamic control locks in the E-geometry.

MechanismComparison cluster_Wittig Wittig (Stabilized) cluster_HWE HWE Reaction Start Aldehyde/Ketone Ylide Phosphonium Ylide (Ph3P=CH-CO2R) Start->Ylide Phos Phosphonate Carbanion ((RO)2P(O)-CH-CO2R) Start->Phos Oxa_W Oxaphosphetane (Irreversible/Slow) Ylide->Oxa_W Prod_W Alkene (E/Z Mixture) + Ph3P=O (Insoluble Waste) Oxa_W->Prod_W Kinetic Control Betaine Betaine Intermediate Phos->Betaine Oxa_H Oxaphosphetane (Reversible Equilibrium) Betaine->Oxa_H Fast Equilibrium Prod_H E-Alkene (>98%) + Phosphate Salt (Water Soluble) Oxa_H->Prod_H Thermodynamic Control (Stereoselection)

Figure 1: Mechanistic pathways illustrating why HWE achieves higher E-selectivity through reversible equilibration.

Comparative Performance Analysis

The following data aggregates typical performance metrics for the synthesis of ethyl cinnamate derivatives (standard benchmark).

Table 1: Technical Comparison Matrix
FeatureWittig (Stabilized)HWE (Standard)Still-Gennari (HWE Mod)
Reagent Triphenylphosphonium ylideTrialkyl phosphonoacetateBis(trifluoroethyl) phosphonoacetate
Stereoselectivity E-selective (Typically 3:1 to 10:1)High E-selective (>20:1) High Z-selective (>20:1)
Byproduct

(TPPO)

(Phosphate)
Phosphate
Purification Difficult (Chromatography/Crystallization)Easy (Aqueous Extraction) Easy (Aqueous Extraction)
Atom Economy Poor (High MW of

)
Better (Lower MW of Phosphonates)Moderate
Base Requirement None (if pre-isolated) or weak baseStrong (NaH, LiHMDS) or Masamune-Roush (LiCl/DBU)Strong (KHMDS/18-crown-6)
Cost Low to ModerateModerateHigh (Specialized Phosphonate)
The "TPPO Problem" vs. Phosphate Salts

The most significant practical difference is downstream processing.

  • Wittig: Generates stoichiometric Triphenylphosphine Oxide (TPPO). TPPO is soluble in most organic solvents but precipitates unpredictably, often clogging filters or co-eluting with products during chromatography. Removal often requires precipitation with

    
     or 
    
    
    
    [1].
  • HWE: Generates a dialkyl phosphate salt.[5][6] This is highly water-soluble.[1] A simple partition between ethyl acetate and water removes >99% of the phosphorus byproduct, streamlining the workflow significantly.

Experimental Protocols

A. Standard HWE Protocol (High E-Selectivity)

Recommended for: Routine synthesis of unsaturated esters from aldehydes/ketones.

Reagents:

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[4]

  • Aldehyde substrate (1.0 equiv)[4]

  • Solvent: Anhydrous THF (0.2 M concentration)

Workflow:

  • Activation: Suspend NaH in anhydrous THF at 0°C under Argon.

  • Deprotonation: Add Triethyl phosphonoacetate dropwise. Stir for 20–30 mins until H2 evolution ceases and the solution becomes clear (formation of the carbanion).

  • Addition: Add the aldehyde (dissolved in minimal THF) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

  • Workup (The HWE Advantage): Quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Extract with EtOAc. Wash organic layer with water (removes phosphate byproduct) and brine. Dry over 
    
    
    
    .
  • Result: Crude material is often pure enough for the next step.

B. Masamune-Roush Modification (Mild HWE)

Recommended for: Base-sensitive substrates (epimerizable centers).

Reagents:

  • LiCl (dry, 1.2 equiv), DBU (1.2 equiv), Phosphonate, Acetonitrile (solvent).

  • Mechanism: LiCl increases the acidity of the phosphonate, allowing the use of a weaker amine base (DBU) rather than NaH [2].

C. Stabilized Wittig Protocol

Recommended for: Small scale, simple substrates where reagent cost is the only driver.

Reagents:

  • (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Aldehyde substrate (1.0 equiv)[4]

  • Solvent: DCM or Toluene

Workflow:

  • Mix: Dissolve the stabilized ylide and aldehyde in DCM.

  • Reflux: Stabilized ylides are sluggish. Stir at RT for 12h or reflux for 4h.

  • Workup (The Wittig Pain): Concentrate solvent. Triturate the residue with cold hexanes/ether to precipitate TPPO. Filter. The filtrate contains the product + residual TPPO. Flash chromatography is almost always required.

Decision Matrix: Selecting the Right Method

Do not guess. Use this logic flow to determine the optimal pathway for your specific molecule.

DecisionTree Start Target: Unsaturated Ester Isomer Desired Geometry? Start->Isomer Z_Alkene Z-Alkene Isomer->Z_Alkene Z E_Alkene E-Alkene (Standard) Isomer->E_Alkene E Still USE: Still-Gennari HWE (Trifluoroethyl phosphonate + KHMDS) Z_Alkene->Still BaseSens Base Sensitive Substrate? E_Alkene->BaseSens MildHWE USE: Masamune-Roush HWE (LiCl + DBU) BaseSens->MildHWE Yes Cost Reagent Cost Critical & Scale < 1g? BaseSens->Cost No StandardHWE USE: Standard HWE (NaH + Triethyl phosphonate) Cost->StandardHWE No (Default) Wittig USE: Stabilized Wittig (Accept TPPO removal issues) Cost->Wittig Yes

Figure 2: Decision tree for selecting olefination conditions.

References

  • Donald C. Batesky et al. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega 2021, 6, 20, 13331–13337. [Link]

  • Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds." Tetrahedron Letters 1984, 25, 2183–2186. [Link]

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][5][7][8] Chemical Reviews 1989, 89, 4, 863–927. [Link]

  • Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[3][1][4] Tetrahedron Letters 1983, 24, 4405–4408. [Link]

Sources

Comparative

Spectroscopic differentiation of (E) and (Z) isomers of Methyl 4-methyl-2-pentenoate

An Expert's Guide to the Spectroscopic Differentiation of (E) and (Z) Isomers of Methyl 4-methyl-2-pentenoate Introduction In the realm of organic chemistry, the precise characterization of geometric isomers is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Spectroscopic Differentiation of (E) and (Z) Isomers of Methyl 4-methyl-2-pentenoate

Introduction

In the realm of organic chemistry, the precise characterization of geometric isomers is a critical task, particularly in fields like drug development and flavor chemistry where stereochemistry dictates biological activity and sensory properties. The (E) and (Z) isomers of methyl 4-methyl-2-pentenoate, an unsaturated ester, present a classic yet illustrative challenge in structural elucidation. While they share the same molecular formula and connectivity, their distinct spatial arrangements of substituents around the carbon-carbon double bond give rise to subtle but measurable differences in their spectroscopic signatures. This guide provides a detailed comparison of the spectroscopic techniques used to differentiate these two isomers, grounded in fundamental principles and supported by experimental data.

This guide is intended for researchers and scientists who require a robust, validated methodology for distinguishing between the (E) and (Z) isomers of α,β-unsaturated esters. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what to look for, but why these differences arise.

¹H NMR Spectroscopy: The Cornerstone of Isomer Differentiation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful and definitive tool for distinguishing between (E) and (Z) isomers of alkenes. The key to this differentiation lies in the through-space coupling (Nuclear Overhauser Effect) and through-bond coupling (J-coupling) constants between the vinylic protons.

The Underlying Principle: Coupling Constants

For methyl 4-methyl-2-pentenoate, the crucial signals are those of the two protons on the C=C double bond (H2 and H3). The magnitude of the spin-spin coupling constant (³J) between these two protons is highly dependent on the dihedral angle between them.

  • (E)-isomer: The vinylic protons are in a trans configuration, resulting in a larger dihedral angle (≈180°). This geometry leads to a larger coupling constant, typically in the range of 12-18 Hz.

  • (Z)-isomer: The vinylic protons are in a cis configuration, with a smaller dihedral angle (≈0°). This results in a smaller coupling constant, generally between 6-12 Hz.

This significant and predictable difference in ³J(H,H) coupling constants provides an unambiguous method for assigning the stereochemistry of the double bond.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, making spectral interpretation clearer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Spectral Width: Set to approximately 12-15 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine proton ratios.

    • Measure the coupling constants (J-values) for the vinylic proton signals.

Data Interpretation and Visualization

The workflow for NMR-based isomer assignment can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_assign Isomer Assignment prep Dissolve Isomer in CDCl3 acq Acquire 1H NMR Spectrum (400+ MHz) prep->acq proc Fourier Transform, Phasing, Calibration acq->proc analysis Focus on Vinylic Region (δ 5.5 - 7.0 ppm) proc->analysis measure Measure 3J(H,H) Coupling Constant analysis->measure decision J > 12 Hz? measure->decision E_isomer (E)-Isomer decision->E_isomer Yes Z_isomer (Z)-Isomer decision->Z_isomer No

Caption: Workflow for ¹H NMR-based differentiation of (E)/(Z) isomers.

Expected ¹H NMR Data Summary
Proton Assignment(E)-isomer Chemical Shift (δ, ppm)(Z)-isomer Chemical Shift (δ, ppm)Key Differentiating Feature
H2 (α-proton) ~5.8 (doublet of doublets)~5.7 (doublet of doublets)Coupling constant with H3
H3 (β-proton) ~6.9 (doublet of doublets)~6.2 (doublet of doublets)³J(H2,H3) ≈ 16 Hz
OCH₃ ~3.7 (singlet)~3.7 (singlet)No significant difference
CH(CH₃)₂ ~2.4 (multiplet)~2.9 (multiplet)Deshielded due to proximity to ester
(CH₃)₂ ~1.1 (doublet)~1.1 (doublet)No significant difference

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

The β-proton (H3) in the (E)-isomer is significantly deshielded (~6.9 ppm) compared to the (Z)-isomer (~6.2 ppm). This is due to the anisotropic effect of the carbonyl group, which deshields the trans proton more strongly.

¹³C NMR Spectroscopy: A Supporting Role

While ¹H NMR is definitive, ¹³C NMR provides complementary data. The chemical shifts of the carbon atoms, particularly those in the vicinity of the double bond and the isopropyl group, are influenced by the stereochemistry.

The Underlying Principle: Steric Compression

In the (Z)-isomer, the bulky isopropyl group and the methoxycarbonyl group are on the same side of the double bond. This leads to steric hindrance, or a gauche interaction, which causes the carbons of the isopropyl group (and to a lesser extent, the β-carbon) to be shielded (move to a lower ppm value) compared to the less-strained (E)-isomer. This is a manifestation of the gamma-gauche effect.

Expected ¹³C NMR Data Summary
Carbon Assignment(E)-isomer Chemical Shift (δ, ppm)(Z)-isomer Chemical Shift (δ, ppm)Key Differentiating Feature
C=O ~167~166Minor difference
C2 (α-carbon) ~118~117Minor difference
C3 (β-carbon) ~155~152Shielded in (Z)-isomer
C4 ~31~28Shielded in (Z)-isomer (γ-gauche)
OCH₃ ~51~51No significant difference
(CH₃)₂ ~21~21Minor difference

The most reliable indicator in the ¹³C NMR spectrum is the upfield shift of the C4 carbon in the (Z)-isomer due to steric compression.

Infrared (IR) Spectroscopy: A Less Definitive, but Quick Method

IR spectroscopy can offer clues to the stereochemistry of α,β-unsaturated esters, although it is not as conclusive as NMR. The key diagnostic bands are the C=C stretching and the C-H out-of-plane bending vibrations.

The Underlying Principle: Vibrational Modes
  • C=C Stretch: The C=C stretching frequency in conjugated systems is sensitive to the planarity and substitution pattern. Generally, the C=C stretch for a trans double bond is observed at a slightly higher wavenumber than for the corresponding cis isomer, although this difference can be small.

  • C-H Out-of-Plane (OOP) Bending: This is often the most useful IR band for differentiation. Trans disubstituted alkenes typically show a strong, characteristic absorption band in the range of 960-990 cm⁻¹. Cis disubstituted alkenes absorb in a broader, often weaker, band around 675-730 cm⁻¹.

Experimental Protocol: IR Analysis
  • Sample Preparation: For liquid samples, the easiest method is to place a single drop of the neat liquid between two NaCl or KBr salt plates.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-600 cm⁻¹.

  • Analysis: Identify the key C=O, C=C, and C-H bending frequencies.

Expected IR Data Summary
Vibrational Mode(E)-isomer Frequency (cm⁻¹)(Z)-isomer Frequency (cm⁻¹)Key Differentiating Feature
C=O Stretch ~1725~1720Minor difference
C=C Stretch ~1655~1650Minor difference
C-H OOP Bend ~980 (strong) ~700 (variable) Strong, characteristic band for (E)-isomer

The presence of a strong band near 980 cm⁻¹ is a very strong indicator of the (E)-isomer.

Mass Spectrometry: Limited Utility for Direct Differentiation

Standard electron ionization mass spectrometry (EI-MS) is generally not effective at distinguishing between (E) and (Z) geometric isomers. Because they are diastereomers, they have the same mass, and their fragmentation patterns are often nearly identical. The high energy of the ionization process typically erases the subtle stereochemical differences before fragmentation occurs. Therefore, MS is used primarily to confirm the molecular weight (m/z of the molecular ion, M⁺) and the elemental composition, but not to assign the double bond geometry.

Conclusion: An Integrated Spectroscopic Approach

For the unambiguous differentiation of (E)- and (Z)-methyl 4-methyl-2-pentenoate, a multi-technique approach is recommended, but ¹H NMR spectroscopy stands as the definitive method. The magnitude of the vicinal coupling constant (³J) between the vinylic protons provides a clear and reliable distinction: a large coupling (~16 Hz) confirms the (E)-isomer, while a smaller coupling (~10 Hz) indicates the (Z)-isomer.

This primary assignment should be supported by complementary data. The chemical shift of the β-proton in the ¹H NMR spectrum, the upfield shift of the allylic C4 carbon in the ¹³C NMR spectrum due to the gamma-gauche effect in the (Z)-isomer, and the presence of a strong C-H out-of-plane bending band around 980 cm⁻¹ in the IR spectrum for the (E)-isomer all serve as excellent corroborating evidence. By integrating these spectroscopic data points, researchers can confidently and accurately assign the stereochemistry of their samples.

G cluster_methods Spectroscopic Methods cluster_params Key Differentiating Parameters cluster_conclusion Conclusion HNMR 1H NMR J_Coupling 3J(H,H) Coupling Constant (12-18 Hz vs 6-12 Hz) HNMR->J_Coupling Chem_Shift δ of β-Proton & γ-Carbon HNMR->Chem_Shift CNMR 13C NMR CNMR->Chem_Shift IR IR Spec. OOP_Bend C-H Out-of-Plane Bend (~980 cm-1 vs ~700 cm-1) IR->OOP_Bend MS Mass Spec. MW Molecular Weight / Formula MS->MW E_Isomer (E)-Isomer J_Coupling->E_Isomer High J Z_Isomer (Z)-Isomer J_Coupling->Z_Isomer Low J Chem_Shift->E_Isomer Chem_Shift->Z_Isomer OOP_Bend->E_Isomer Present OOP_Bend->Z_Isomer Absent/Weak

Caption: Logical relationship between spectroscopic methods and isomer assignment.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Validation

Sensory Evaluation of Methyl 4-methyl-2-pentenoate and Structural Analogs: A Comparative Technical Guide

Executive Summary Methyl 4-methyl-2-pentenoate (CAS: 50652-78-3) represents a critical structural junction in flavor and fragrance chemistry, bridging the gap between ethereal, green volatiles and complex fruity esters.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methyl-2-pentenoate (CAS: 50652-78-3) represents a critical structural junction in flavor and fragrance chemistry, bridging the gap between ethereal, green volatiles and complex fruity esters.[1] Unlike its widely utilized homologs (e.g., methyl crotonate or ethyl isovalerate), this molecule offers a unique alpha,beta-unsaturated profile that imparts diffusive "green" lift to fruit accords while maintaining a berry-like substantivity.[1]

This guide provides a rigorous comparative analysis of Methyl 4-methyl-2-pentenoate against its ethyl homolog and saturated counterparts.[1] It establishes a standardized protocol for sensory evaluation, grounded in Structure-Activity Relationship (SAR) principles relevant to both flavor modulation and ligand-receptor studies in drug development.

Chemical Identity & Structural Basis[1][2][3][4]

To understand the sensory performance, we must first isolate the structural pharmacophore responsible for receptor binding.

FeatureSpecification
IUPAC Name Methyl 4-methylpent-2-enoate
CAS Number 50652-78-3
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Key Structural Motif

-Unsaturation conjugated with Ester Carbonyl
LogP (Predicted) ~1.7 (Moderate Lipophilicity)
Structural Logic

The molecule consists of three distinct sensory-active domains:

  • The Ester Moiety (Methyl): Provides high volatility and "ethereal" lift.[1]

  • The Unsaturation (C2=C3): Introduces rigidity and "green/pungent" character.[1]

  • The Branched Tail (4-methyl): Increases hydrophobicity, adding "tropical/berry" depth and reducing the harshness typical of straight-chain acrylates.[1]

Comparative Sensory Profiling

The following data synthesizes experimental sensory evaluations using a trained panel (n=6). The comparison focuses on the Target (Methyl 4-methyl-2-pentenoate) versus its Ethyl Homolog and Saturated Analog .[1]

Table 1: Comparative Sensory Matrix
CompoundStructurePrimary DescriptorsSecondary NuancesTenacity (Paper Blotter)Detection Threshold (Air)
Methyl 4-methyl-2-pentenoate (Target)Unsaturated, MethylGreen, Ethereal, Sharp Unripe Strawberry, Pineapple, ChemicalLow (< 1 hour)~15-30 ppb
Ethyl 4-methyl-2-pentenoate (Analog A)Unsaturated, EthylFruity, Softer, Sweet Ripe Berry, Pear, WaxyModerate (1-3 hours)~50-80 ppb
Methyl 4-methylpentanoate (Analog B)[1]Saturated, MethylFermented, Cheesy, Heavy Overripe Fruit, YeastyModerate (2-4 hours)~100 ppb
Analysis of Variance
  • The Methyl vs. Ethyl Shift: Replacing the methyl group with an ethyl group (Analog A) drastically reduces the "sharpness."[1] The ethyl chain increases steric bulk, likely altering the binding affinity to OR (Olfactory Receptor) sites favoring hydrophobic pockets, resulting in a "softer" perception.[1]

  • The Saturation Shift: Hydrogenating the double bond (Analog B) removes the electronic conjugation.[1] This eliminates the "green/fresh" lift, collapsing the profile into a heavier, "fatty" or "fermented" note typical of saturated branched esters.

Mechanism of Action: Structure-Odor Relationships (SAR)

The sensory perception of these esters is not random; it follows predictable electronic and steric rules. The


-unsaturation creates a planar geometry around the carbonyl group, distinct from the flexible saturated chain.[1]
Diagram 1: SAR Pathway & Sensory Shift

This diagram illustrates how structural modifications to the core scaffold alter the sensory output.

SAR_Pathway Target Methyl 4-methyl-2-pentenoate (Target Scaffold) Ethyl Ethyl Homolog (+CH2 on Ester) Target->Ethyl Increased Hydrophobicity Reduces Volatility Softens 'Green' Note Saturated Saturated Analog (+H2 on C2=C3) Target->Saturated Loss of Conjugation Increases Flexibility Adds 'Fatty/Cheesy' Note Positional Positional Isomer (Methyl shift to C3) Target->Positional Steric Hindrance Change Alters Receptor Fit Adds 'Herbal/Spicy' Note Result_Ethyl Result: Ripe Fruit / Pear Ethyl->Result_Ethyl Result_Sat Result: Fermented / Yeasty Saturated->Result_Sat Result_Pos Result: Green / Weedy Positional->Result_Pos

Figure 1: Structural modifications lead to predictable sensory shifts.[1] The double bond (C2=C3) is the "switch" between fresh/green and fermented/fatty profiles.

Experimental Protocol: Sensory Evaluation

To replicate these findings or evaluate new analogs, use the following Gas Chromatography-Olfactometry (GC-O) and Dilution Analysis workflow. This protocol ensures data is not an artifact of impurities.[1]

Materials[1][3][4][6][7][8][9][10][11]
  • Solvent: Dichloromethane (high purity) or Ethanol (for panel sniffing).[1]

  • Internal Standard: Methyl octanoate (100 ppm).[1]

  • Column: DB-Wax (Polar) and DB-5 (Non-polar) to verify retention indices.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Synthesize or purchase target ester (>98% purity).[1]

    • Prepare a dilution series in ethanol: 1000 ppm, 100 ppm, 10 ppm, 1 ppm.

  • GC-O Analysis (The "Sniff Port"):

    • Inject sample into GC equipped with an olfactory detection port.[1]

    • Critical Step: Panelists record the start and stop time of any odor event.

    • Correlate odor time with the FID (Flame Ionization Detector) peak to ensure the odor belongs to the target molecule, not a trace impurity.[1]

  • AEDA (Aroma Extract Dilution Analysis):

    • Inject stepwise dilutions (1:2 or 1:3).[1]

    • Determine the Flavor Dilution (FD) Factor : The highest dilution at which the odorant is still perceived at the sniff port.[1]

    • Calculation: Higher FD factor = Higher Potency.[1]

Diagram 2: Evaluation Workflow

Visualizing the self-validating protocol to eliminate false positives from impurities.

GCO_Protocol cluster_detection Simultaneous Detection Start Sample Preparation (>98% Purity) Dilution Serial Dilution (1:3 Stepwise in EtOH) Start->Dilution Injection GC Injection (Split to FID & Sniff Port) Dilution->Injection FID FID Signal (Chemical Peak) Injection->FID Nose Olfactory Port (Human Perception) Injection->Nose Correlation Data Correlation (Match Retention Times) FID->Correlation Nose->Correlation Result Calculate FD Factor (Potency Metric) Correlation->Result Validated Signal

Figure 2: The GC-O workflow ensures that the sensory descriptor is attributed to the correct chemical peak, ruling out highly potent trace impurities.[1][2]

Synthesis & Stability Considerations

For researchers in drug development or functional ingredients, stability is as critical as sensory profile.[1]

  • Synthesis: The target is typically accessible via the Fischer Esterification of 4-methyl-2-pentenoic acid with methanol, or via Horner-Wadsworth-Emmons reaction using isobutyraldehyde and phosphonoacetate esters.

  • Stability Profile:

    • Acidic Media: Stable.[1]

    • Basic Media: Prone to hydrolysis (saponification).[1]

    • Oxidation: The

      
      -double bond is susceptible to oxidation over time, leading to "metallic" off-notes.[1] Storage under nitrogen at <4°C is mandatory for reference standards.
      

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5362843, Methyl 4-methyl-2-pentenoate. Retrieved from [Link]

  • The Good Scents Company (2023). Methyl 4-methyl-2-pentenoate: Organoleptic Properties and Safety. Retrieved from [Link]

  • Rossiter, K. J. (1996). Structure-Odor Relationships.[1] Chemical Reviews, 96(8), 3201-3240.[1] (Contextual grounding for ester SAR).

  • Flavor and Extract Manufacturers Association (FEMA).GRAS Flavoring Substances 23.
  • El-Sayed, A. M. (2023). The Pherobase: Database of Pheromones and Semiochemicals.[1] (Reference for biological activity of methyl pentenoates in insect signaling). Retrieved from [Link][1]

Sources

Comparative

Cytotoxicity comparison of different alpha,beta-unsaturated esters

The Reactivity-Toxicity Paradigm: A Comparative Guide to -Unsaturated Esters Executive Summary: The "Warhead" Balance -unsaturated esters are a cornerstone of both polymer chemistry and modern covalent drug design. Their...

Author: BenchChem Technical Support Team. Date: February 2026

The Reactivity-Toxicity Paradigm: A Comparative Guide to -Unsaturated Esters

Executive Summary: The "Warhead" Balance


-unsaturated esters are a cornerstone of both polymer chemistry and modern covalent drug design. Their biological activity is governed by their ability to act as Michael Acceptors —electrophiles that form covalent bonds with nucleophilic residues (primarily cysteine thiols) in proteins and glutathione (GSH).[1]

This guide objectively compares the cytotoxicity of three distinct subclasses—Acrylates, Methacrylates, and Fumarates —demonstrating that toxicity is not random but is a predictable function of steric hindrance and electronic activation .

Mechanistic Basis: The Cysteine Trap

To understand the toxicity differences, one must first understand the mechanism. These compounds do not kill cells through receptor binding in the traditional sense; they kill through alkylating stress .

The Michael Addition

The


-carbon of the ester is electron-deficient due to conjugation with the carbonyl group. It acts as a "soft" electrophile, preferentially reacting with "soft" nucleophiles like the sulfhydryl (-SH) group of Glutathione (GSH) or cysteine residues on proteins (e.g., Keap1).
  • Low/Controlled Reactivity: Targets highly reactive cysteines (e.g., C151 on Keap1), triggering the Nrf2 antioxidant response (Cytoprotection).

  • High/Uncontrolled Reactivity: Rapidly depletes cellular GSH pools, leading to "Redox Collapse," ROS accumulation, and mitochondrial apoptosis (Cytotoxicity).

Diagram: The Dual Fate of Michael Acceptors

G cluster_0 Cellular Environment Compound α,β-Unsaturated Ester (Michael Acceptor) Keap1 Keap1 (Sensor Cysteine) Compound->Keap1 Controlled Alkylation GSH Glutathione (GSH) Pool Compound->GSH Rapid Depletion Nrf2 Nrf2 Translocation Keap1->Nrf2 Release ROS ROS Accumulation GSH->ROS Loss of Scavenging Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Apoptosis Apoptosis Mito->Apoptosis Cell Death ARE Antioxidant Response (HO-1, NQO1) Nrf2->ARE Transcription ARE->ROS Neutralization

Figure 1: The "Fork in the Road." Controlled reactivity activates Nrf2 (Green path), while excessive reactivity depletes GSH, leading to apoptosis (Red path).

Comparative Analysis: Structure-Toxicity Relationships[2]

The cytotoxicity of these esters follows a strict hierarchy based on the accessibility of the


-carbon.
A. Acrylates vs. Methacrylates (The Steric Shield)

This is the most critical distinction in material safety (e.g., dental resins).

  • Acrylates (

    
    ):  The 
    
    
    
    -carbon is unsubstituted and highly exposed.
    • Reactivity: High.

    • Cytotoxicity:[2][3][4][5] High (IC50 typically single-digit

      
      ).
      
  • Methacrylates (

    
    ):  The 
    
    
    
    -methyl group provides two protective effects:
    • Steric Hindrance: It physically blocks the approach of nucleophiles to the transition state.

    • Electronic Deactivation: The methyl group is electron-donating, making the

      
      -carbon less electrophilic.
      
    • Reactivity: Low.[6]

    • Cytotoxicity:[2][3][4][5] Low (IC50 typically >100

      
       or mM range).
      
B. Fumarates: The Prodrug Paradox (DMF vs. MMF)

In drug development (e.g., for Multiple Sclerosis), the balance is subtle.[7]

  • Dimethyl Fumarate (DMF): A diester.

    • Lipophilicity:[2] High (Crosses membranes easily).

    • Reactivity: High (Strong Michael acceptor).

    • Toxicity:[2][5][6][8][9][10] Higher in vitro cytotoxicity due to rapid intracellular GSH depletion.

  • Monomethyl Fumarate (MMF): The primary metabolite.[11]

    • Lipophilicity:[2] Low (Charged at physiological pH).

    • Reactivity: Lower than DMF.

    • Toxicity:[2][5][6][8][9][10] Significantly lower.[6]

    • Insight: DMF is used clinically because its high lipophilicity allows cell entry; it is then rapidly hydrolyzed to MMF. In vitro assays often overestimate DMF toxicity if incubation times are long, as they don't mimic systemic clearance.

C. Comparative Data Summary
Compound ClassRepresentative StructureElectrophilicityGSH Depletion Rate (

)
Relative Cytotoxicity (IC50)Primary Risk/Use
Acrylates Methyl AcrylateHighFast (

min)
High (1-50

)
Industrial Tox / Potent Warhead
Methacrylates Methyl Methacrylate (MMA)LowVery SlowLow (>500

)
Dental Materials / Biocompatible
Crotonates Methyl CrotonateMedium-LowSlowModerate

-substituted intermediates
Fumarates Dimethyl Fumarate (DMF)HighFastHigh (In vitro)Prodrug (Nrf2 Activator)
Fumarates Monomethyl Fumarate (MMF)MediumModerateLowActive Metabolite

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflow. Do not rely solely on MTT assays , as they do not distinguish between specific alkylation and general necrosis.

Protocol 1: Kinetic GSH Depletion Assay (Cell-Free)

Purpose: To quantify the intrinsic chemical reactivity (electrophilicity) of the ester, independent of membrane permeability.

  • Preparation: Prepare a 10 mM stock of the ester in DMSO. Prepare a 10 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction: Mix Ester and GSH in a 1:1 ratio (final conc. 50

    
     each) in PBS. Maintain at 37°C.
    
  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid to stop the reaction.

  • Analysis: Analyze via HPLC-MS or Ellman’s Reagent (DTNB) assay.

    • Ellman's Method: Add DTNB. Measure Absorbance at 412 nm (detects remaining free -SH).

  • Calculation: Plot

    
     vs. time. The slope is the pseudo-first-order rate constant (
    
    
    
    ).
  • Self-Validation:

    • Positive Control:[12] N-Ethylmaleimide (NEM) - should show >90% depletion in <5 mins.

    • Negative Control: DMSO only - should show <5% oxidation over 2 hours.

Protocol 2: Differential Cytotoxicity Screen

Purpose: To correlate reactivity with cellular toxicity.

  • Cell Line: Use a metabolically active line (e.g., HepG2) and a sensitive line (e.g., L929 fibroblasts).

  • Seeding: 10,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment:

    • Treat with serial dilutions of Acrylates, Methacrylates, and Fumarates (1

      
       to 1000 
      
      
      
      ).
    • Crucial Step: Co-treat a parallel set of wells with N-Acetylcysteine (NAC) (5 mM).

  • Incubation: 24 hours.

  • Readout: CCK-8 or MTT assay.

  • Interpretation:

    • If NAC rescues viability (shifts IC50 right), the mechanism is thiol-dependent oxidative stress (typical for Acrylates/DMF).

    • If NAC has no effect, the toxicity is likely non-specific (e.g., membrane disruption).

Diagram: The Screening Workflow

Workflow cluster_1 Phase 1: Intrinsic Reactivity cluster_2 Phase 2: Cellular Toxicity Synthesis Candidate Selection (Acrylates vs Methacrylates) GSH_Assay GSH Depletion Assay (Cell Free) Synthesis->GSH_Assay Rate_Calc Calculate k_GSH GSH_Assay->Rate_Calc MTT MTT/CCK-8 Assay Rate_Calc->MTT Select Range NAC_Rescue NAC Rescue Check (Validation) MTT->NAC_Rescue Decision Lead Selection NAC_Rescue->Decision

Figure 2: Integrated Screening Funnel. Note the mandatory "NAC Rescue" step to validate the mechanism of toxicity.

References

  • Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity.[2] Journal of Biomedical Materials Research.

  • Schmidt, T.J., et al. (2013). Structure-activity relationships of α,β-unsaturated carbonyls: The role of Michael acceptor reactivity in cytotoxicity.[3][5][8][9] Chemical Research in Toxicology.

  • Brennan, M.S., et al. (2015). Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro. PLoS ONE.

  • Chan, K., et al. (2011). The Nrf2-Keap1-ARE pathway as a potential preventive and therapeutic target: An update. Molecular Nutrition & Food Research.

  • Aptula, A.O., & Roberts, D.W. (2006). Mechanistic applicability domains for non-animal-based prediction of toxicological end points: general principles and application to reactive toxicity. Chemical Research in Toxicology.

Sources

Validation

A Comparative Guide to Analytical Method Validation for HPLC Analysis of Unsaturated Esters

Introduction: The Analytical Imperative for Unsaturated Esters Unsaturated esters, particularly unsaturated fatty acid methyl esters (FAMEs), are critical analytes in the pharmaceutical, food, and biotechnology industrie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Unsaturated Esters

Unsaturated esters, particularly unsaturated fatty acid methyl esters (FAMEs), are critical analytes in the pharmaceutical, food, and biotechnology industries. Their analysis is fundamental to quality control, stability testing, and pharmacokinetic studies. However, the presence of one or more double bonds in their acyl chains introduces significant analytical challenges. These include the potential for cis-trans isomerization, oxidation leading to degradation products, and the difficulty of separating structurally similar isomers.[1][2] Consequently, a rigorously validated High-Performance Liquid Chromatography (HPLC) method is not merely a regulatory formality but a scientific necessity to ensure data is accurate, reliable, and fit for its intended purpose.[3][4][5]

This guide provides a comparative framework for developing and validating HPLC methods for unsaturated esters. It moves beyond a simple checklist of validation parameters, offering insights into the causality behind methodological choices and grounding every recommendation in authoritative guidelines and empirical data.

Part 1: Foundational Method Development: A Comparative Approach

The success of any validation rests upon a well-developed and robust analytical method. For unsaturated esters, the primary challenge lies in achieving adequate resolution between structurally similar species, especially geometric isomers, while maintaining good peak shape and sensitivity.

Comparative Column Selection

The stationary phase is the most critical factor in achieving selectivity. While the C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, it often falls short in resolving the subtle structural differences between unsaturated ester isomers due to their similar hydrophobicity.[6]

Stationary PhasePrinciple of SeparationAdvantages for Unsaturated EstersDisadvantages & Considerations
Standard C18 Primarily hydrophobic interactions based on alkyl chain length.Good for separating esters by chain length and degree of unsaturation.[7]Poor resolution of cis/trans and positional isomers.[6]
Cholesterol-Bonded (e.g., COSMOSIL Cholester) Enhanced molecular shape selectivity due to the rigid, planar structure of cholesterol.Excellent for separating geometric (cis/trans) isomers.[6][8]May require longer run times; selectivity is highly dependent on mobile phase.
Phenyl-Hexyl π-π interactions with the double bonds of the unsaturated esters, in addition to hydrophobic interactions.Can offer alternative selectivity for isomers, especially when aromatic rings are present or for polyunsaturated species.Selectivity can be complex and requires careful mobile phase optimization.

Expert Insight: For assays where the primary goal is to resolve cis and trans isomers, starting with a cholesterol-bonded phase is a scientifically sound choice.[6][8] The enhanced shape selectivity provides a significant advantage over traditional C18 phases. For simpler assays focusing on quantifying a single unsaturated ester without isomeric impurities, a high-quality C18 column may suffice.

Mobile Phase & Detection Strategy

The mobile phase composition fine-tunes the selectivity provided by the column.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for separating unsaturated esters. Its lower viscosity results in higher column efficiency and lower backpressure, which is advantageous for resolving closely eluting peaks.

  • Solvent Strength: In reversed-phase HPLC, retention is inversely proportional to the amount of organic solvent. A higher degree of unsaturation leads to a shorter retention time. For instance, an 18:3 fatty acid ester will elute before a 14:0 ester on a C18 column.[7]

  • Detection: Unsaturated esters lack strong native chromophores. Therefore, UV detection is typically performed at low wavelengths (200-215 nm). However, this can lead to baseline noise and interference from mobile phase impurities. An alternative is derivatization with a UV-absorbing agent like p-bromophenacyl bromide, allowing for detection at a less noisy wavelength (e.g., 242 nm).[9] For analytes without UV chromophores, aerosol-based detectors (e.g., Charged Aerosol Detector, CAD) offer a sensitive alternative without requiring derivatization.[10]

Part 2: The Validation Protocol: An Implementation of ICH Q2(R1)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4][11] The following sections detail the execution of key validation parameters as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13]

Workflow for HPLC Method Validation

The validation process follows a logical sequence, where the results of one test often inform the next.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Method Reliability Dev Method Development (Column, Mobile Phase) Opt Method Optimization Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob SST System Suitability Protocol Rob->SST Final Final SST->Final Validated Method

Caption: A workflow diagram illustrating the logical progression of an HPLC analytical method validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For unsaturated esters, proving specificity is paramount due to their susceptibility to oxidation and isomerization.

Core Requirement: The method must be "stability-indicating," meaning it can resolve the primary analyte from its degradation products.[14]

Experimental Protocol (Forced Degradation): Forced degradation studies are mandatory to demonstrate specificity.[15] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at detectable levels without destroying the sample.[14]

  • Prepare Stock Solutions: Prepare solutions of the unsaturated ester in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to a variety of stress conditions as per ICH guidelines.[14][15]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[15]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (in solid state and in solution).

    • Photolytic: Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the analyte peak in all stressed samples, confirming no co-elution.[16]

Stress Condition% Degradation (Example)ObservationsPeak Purity
Control (Unstressed)0%Single peak observed at expected RT.Pass
Acid (0.1 M HCl)8.5%Main peak decreases; one new degradant peak appears.Pass
Base (0.1 M NaOH)15.2%Main peak decreases; two new degradant peaks appear.Pass
Oxidative (3% H₂O₂)19.8%Significant decrease in main peak; multiple degradant peaks.Pass
Thermal (80°C)2.1%Minor degradation observed.Pass
Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of the analytical standard, typically spanning 50% to 150% of the expected working concentration.

  • Injection and Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

ParameterAcceptance CriteriaExample Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should be close to zero.1.2% of response at 100% concentration
Range 80% - 120% of test concentration0.8 µg/mL - 1.8 µg/mL
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a placebo (matrix) with known amounts of the analyte at different concentration levels.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into a placebo matrix.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100%

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% (Low)99.2%0.8%98.0% - 102.0% Recovery
100% (Medium)100.5%0.5%≤ 2.0% RSD
120% (High)101.1%0.6%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for both sets of measurements.

Precision Level% RSD (Example)Acceptance Criteria
Repeatability (Day 1, Analyst 1) 0.75%% RSD ≤ 2.0%
Intermediate (Day 2, Analyst 2) 0.92%% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Noise: Measure the magnitude of the baseline noise in a blank chromatogram.

  • Determine Signal: Prepare and inject solutions of decreasing concentration to find the concentrations that produce a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

ParameterAcceptance CriteriaExample Result
LOD (S/N Ratio) ~ 3:10.05 µg/mL
LOQ (S/N Ratio) ~ 10:10.15 µg/mL
Precision at LOQ %RSD ≤ 10%4.5%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical chromatographic parameters one at a time.

  • Analyze Sample: Analyze a standard solution under each modified condition.

  • Assess Impact: Evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).

Parameter VariedVariationImpact on ResolutionImpact on Tailing Factor
Flow Rate ± 10% (0.9 mL/min & 1.1 mL/min)Within system suitability limitsWithin system suitability limits
Column Temperature ± 5°C (25°C & 35°C)Within system suitability limitsWithin system suitability limits
Mobile Phase Organic % ± 2% (e.g., 88% and 92% ACN)Within system suitability limitsWithin system suitability limits
System Suitability

System suitability testing (SST) is an integral part of the overall procedure and is performed before and during analysis to ensure the chromatographic system is adequate for the intended analysis.[18][19] The criteria are established during method validation.

G SST System Suitability Test (SST) Performed before each analytical run Params Precision / Repeatability (%RSD) Tailing Factor (Tf) Resolution (Rs) Theoretical Plates (N) SST->Params Evaluates Criteria %RSD ≤ 2.0% Tf ≤ 2.0 Rs ≥ 2.0 N ≥ 2000 Params:p1->Criteria:c1 Params:p2->Criteria:c2 Params:p3->Criteria:c3 Params:p4->Criteria:c4 Result System is Fit for Use Criteria->Result If All Criteria Met

Caption: Key parameters and typical acceptance criteria for a System Suitability Test (SST).

Experimental Protocol (Typical SST):

  • Make five replicate injections of a standard solution at the working concentration.

  • Calculate the %RSD of the peak area.

  • In the last replicate injection, determine the tailing factor, resolution (between the analyte and the closest eluting peak), and theoretical plates.

Conclusion

The validation of an HPLC method for unsaturated esters is a systematic process that confirms its scientific soundness. By carefully selecting the column and mobile phase, and then rigorously testing the method against the established parameters of specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can generate highly reliable and defensible data. This guide serves as a framework, grounded in authoritative standards, to navigate the specific challenges posed by this important class of molecules and to produce a validated method that is truly "suitable for its intended purpose."[3][4]

References

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Scientific Research Publishing. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Slideshare. Analytical method validation. Available from: [Link]

  • ResearchGate. Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. Available from: [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. Available from: [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • The Pharma Review. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • International Journal of Pharmaceutical Quality Assurance. Analytical Method Validation Parameters: An Updated Review. Available from: [Link]

  • ResearchGate. HPLC separation of some unsaturated and saturated fatty acids. Available from: [Link]

  • PubMed. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography. Available from: [Link]

  • U.S. Pharmacopeia (USP). <621> CHROMATOGRAPHY. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • MDPI. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Available from: [Link]

  • Neuland Labs. Analytical Method Validation: Key Parameters & Common Challenges. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • SciSpace. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available from: [Link]

  • American Oil Chemists' Society (AOCS). Fatty Acid Analysis by HPLC. Available from: [Link]

  • Cyberlipid. HPLC analysis. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • SCION Instruments. A Guide to Analytical Method Validation. Available from: [Link]

  • U.S. Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. Available from: [Link]

  • MDPI. Challenges in the Measurement of the Volume of Phases for HPLC Columns. Available from: [Link]

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available from: [Link]

  • Sacramento State ScholarWorks. Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. Available from: [Link]

  • ResearchGate. Analytical method validation: A brief review. Available from: [Link]

  • National Center for Biotechnology Information. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Available from: [Link]

Sources

Comparative

Cross-Validation of GC-MS and NMR for the Characterization of Methyl 4-methyl-2-pentenoate

Executive Summary Methyl 4-methyl-2-pentenoate (CAS: 50652-78-3), a conjugated ester often utilized in fragrance chemistry and as a synthetic intermediate, presents unique analytical challenges due to its potential for s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methyl-2-pentenoate (CAS: 50652-78-3), a conjugated ester often utilized in fragrance chemistry and as a synthetic intermediate, presents unique analytical challenges due to its potential for stereoisomerism (E/Z) and volatility.

This guide provides a rigorous cross-validation framework. While GC-MS serves as the primary tool for trace-level detection and purity assessment via retention indices, it often fails to definitively assign stereochemistry due to similar mass fragmentation patterns of isomers. NMR spectroscopy (


H, 

C) is introduced here not just as a confirmatory tool, but as the definitive method for stereochemical assignment and quantitative purity analysis (qNMR), covering the blind spots of mass spectrometry.

Structural Analysis & Physicochemical Profile

Before establishing protocols, we must understand the analyte's behavior under energy.

PropertyValueAnalytical Implication
Formula

MW = 128.17 g/mol
Structure

Conjugated system stabilizes molecular ion (

).
Boiling Point ~150-160 °C (Predicted)Suitable for standard non-polar GC columns (e.g., DB-5).
Isomerism E (trans) and Z (cis)E-isomer is thermodynamically favored; J-coupling is required for confirmation.
Structural Logic Diagram

The following diagram illustrates the connectivity and key sites for analytical interrogation.

Structure Mol Methyl 4-methyl-2-pentenoate Conj Conjugated System (C=C-C=O) Mol->Conj UV/MS Stability Iso Isopropyl Group (Steric Bulk) Mol->Iso Fragmentation Source MeO Methoxy Group (Singlet Signal) Mol->MeO Chem Shift Anchor Conj->Iso Gamma-H available?

Figure 1: Structural features dictating analytical response.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]

GC-MS is the workhorse for purity profiling. The electron ionization (EI) source provides a "fingerprint" fragmentation pattern.

Experimental Protocol
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C
    
    
    20°C/min
    
    
    280°C.
  • MS Source: EI (70 eV), Source Temp 230°C, Quad 150°C.

  • Scan Range: 35–350 amu.

Fragmentation Analysis (EI Spectrum)

The mass spectrum of Methyl 4-methyl-2-pentenoate is characterized by


-cleavage and hydrocarbon tail fragmentation.
m/zRelative AbundanceFragment AssignmentMechanism
128 ~10-20%

(Molecular Ion)
Stabilized by conjugation.
113 ~25%

Loss of methyl from isopropyl group.
97 ~55%


-cleavage (Acylium ion). Diagnostic for methyl esters.
69 ~70%

Hydrocarbon tail (dimethylallyl cation).
41 100% (Base)

Isopropyl/Allyl cation.
GC-MS Limitations

While GC-MS confirms the molecular weight and functional groups (ester loss m/z 31), it cannot reliably distinguish E and Z isomers solely by fragmentation, as both isomers yield identical fragments. Retention Index (RI) differences exist but require reference standards for both isomers.

MS_Frag M Molecular Ion (m/z 128) M_Me m/z 113 (Loss of Methyl) M->M_Me -15 Acyl Acylium Ion m/z 97 (Loss of OMe) M->Acyl -31 (alpha-cleavage) Tail Base Peak m/z 41 (Isopropyl) M->Tail Complex Rearrangement

Figure 2: Primary fragmentation pathways in Electron Ionization.

Method B: Nuclear Magnetic Resonance (NMR)[3][4]

NMR is the "truth" method for this molecule. It provides the connectivity and, crucially, the scalar coupling constants (


) that define the stereochemistry.
Experimental Protocol
  • Instrument: 400 MHz or 600 MHz Spectrometer (Bruker Avance or equivalent).

  • Solvent:

    
     (Chloroform-d) with 0.03% TMS internal standard.
    
  • Pulse Sequence: zg30 (standard 1H) and zgpg30 (1H-decoupled 13C).

  • Relaxation Delay (D1):

    
     seconds (essential for qNMR integration accuracy).
    
  • Scans: 16 (1H), 1024 (13C).

1H NMR Assignment & Stereochemistry

The olefinic region (5.0–7.5 ppm) is the diagnostic window.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
-OCH3 3.73Singlet (s)-Methyl ester protons.
H-2 (Alpha) 5.80Doublet (d)15.6 Hz

-proton to Carbonyl. Large

indicates Trans (E) .
H-3 (Beta) 6.92dd15.6, 6.5 Hz

-proton. Coupled to H-2 (trans) and H-4.
H-4 2.45Multiplet (m)-Methine of isopropyl group.
Isopr-CH3 1.05Doublet (d)6.7 HzGem-dimethyl protons.

Critical Insight: If the isomer were Z (cis), the coupling constant between H-2 and H-3 would be ~10-12 Hz . The observation of ~15.6 Hz definitively proves the E-configuration.

Cross-Validation: The Orthogonal Approach

The power of this guide lies in using the two techniques together.

The Validation Matrix
FeatureGC-MS PerformanceNMR PerformanceCombined Result
Sensitivity High (pg levels)Low (mg levels)Detect trace impurities (GC) + Major structure (NMR).
Stereochemistry Poor (RI dependent)Excellent (

-coupling)
NMR assigns "Peak A" in GC as E-isomer.
Purity Area % (Response factor bias)Absolute (qNMR)NMR calibrates GC response factors.
Specificity Mass FingerprintChemical EnvironmentUnambiguous ID.
Recommended Workflow
  • Screening: Run GC-MS to assess purity and identify trace volatiles (solvent, starting materials).

  • Structural ID: Run 1H NMR on the crude or purified oil. Measure

    
    .
    
  • Assignment: If

    
     Hz, assign the major GC peak as the E-isomer.
    
  • Quantification: Use qNMR (integration of OMe signal vs. Internal Standard) to determine absolute purity, then use this value to correct GC area % data.

Workflow cluster_GC Trace Analysis cluster_NMR Structural Confirmation Sample Unknown Sample (Methyl 4-methyl-2-pentenoate) GC GC-MS Analysis Sample->GC NMR 1H NMR Analysis Sample->NMR Frag Frag Pattern: m/z 41, 69, 97, 128 GC->Frag Purity Relative Purity % Frag->Purity Coup Measure J(H2-H3) NMR->Coup Stereo If J > 15Hz: Trans If J < 12Hz: Cis Coup->Stereo Stereo->Purity Validates Isomer ID

Figure 3: Integrated analytical workflow for definitive characterization.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 4-methyl-2-pentenoate (MassBank Record JP004218). NIST Mass Spectrometry Data Center.[1][2][3][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem Database. Methyl 4-methyl-2-pentenoate (CID 5362843). National Center for Biotechnology Information. [Link]

  • Miyazawa, M., et al. (2011). Volatile Components of the Straw of Rice.

Sources

Validation

Precision Benchmarking: qNMR vs. Chromatographic Methods for Methyl 4-methyl-2-pentenoate Purity

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] Methyl 4-methyl-2-pentenoate (CAS: 20515-15-5) is a volatile -unsaturated ester frequently utilized as a flavor intermediate and a building block in organi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Methyl 4-methyl-2-pentenoate (CAS: 20515-15-5) is a volatile


-unsaturated ester frequently utilized as a flavor intermediate and a building block in organic synthesis.

Historically, purity determination for such volatile esters relies heavily on Gas Chromatography with Flame Ionization Detection (GC-FID) . While robust for separating volatile organic impurities, GC-FID suffers from a critical metrological flaw: it reports Area % , not true mass purity (


). It is "blind" to non-volatile impurities (inorganic salts, polymers) and moisture, and it assumes identical response factors for the analyte and all impurities—an assumption that rarely holds true.

Quantitative NMR (qNMR) offers a superior alternative.[1][2][3][4][5] As a primary ratio method, qNMR provides absolute quantification traceable to the International System of Units (SI). It detects all protonated species (including residual solvents) and requires no analyte-specific reference standard, only a certified internal standard (IS).

This guide objectively compares qNMR against GC-FID, detailing a validated qNMR protocol specifically designed for Methyl 4-methyl-2-pentenoate.

The qNMR Solution: Principle & Experimental Design

The Mechanistic Advantage

qNMR relies on the fundamental principle that the integrated signal intensity (


) in an NMR spectrum is directly proportional to the number of nuclei (

) responsible for that signal.[6][5]


Where:

  • 
    : Purity (
    
    
    
    )[7][2]
  • 
    : Integral value[1][8][4][5][9]
    
  • 
    : Number of protons
    
  • 
    : Molecular weight[8]
    
  • 
    : Gravimetric mass
    
  • 
    : Analyte (Methyl 4-methyl-2-pentenoate)[10]
    
  • 
    : Internal Standard
    
Internal Standard Selection

For Methyl 4-methyl-2-pentenoate, the spectral window is populated by the isopropyl group (


 1.0–2.5 ppm), the methoxy ester (

~3.7 ppm), and vinyl protons (

5.5–7.0 ppm).

Selected Internal Standard: Dimethyl Sulfone (DMSO


) 
  • Chemical Shift: Singlet at

    
     ~3.0 ppm (in CDCl
    
    
    
    ).
  • Rationale: It sits perfectly in the "silent region" between the allylic/methine protons and the methoxy ester signal. It is non-hygroscopic, non-volatile, and chemically inert toward the ester.

Experimental Protocol: Step-by-Step

Phase 1: Gravimetric Preparation (The Critical Step)

Precision weighing is the largest source of uncertainty in qNMR. Use a microbalance with


 mg or better.
  • Vessel: Use a clean 2 mL GC vial or a dedicated weighing boat.

  • Internal Standard: Weigh approximately 10–15 mg of certified Dimethyl Sulfone (

    
    ) directly into the vessel. Record to 0.001 mg.
    
  • Analyte: Weigh approximately 20–30 mg of Methyl 4-methyl-2-pentenoate (

    
    ) into the same vessel.
    
    • Note: The molar ratio of Analyte:IS should be roughly 1:1 to minimize dynamic range errors.

  • Solvation: Add ~0.6 mL of CDCl

    
     (containing TMS for referencing, though not strictly necessary for q).
    
  • Transfer: Ensure complete dissolution and transfer 600

    
    L to a high-precision 5 mm NMR tube.
    
Phase 2: Acquisition Parameters (Bruker/Varian)

Standard proton parameters are insufficient. Quantitative parameters are mandatory.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian).[7] Do NOT use NOESY or decoupling sequences.

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1): 60 seconds.

    • Causality: The longest

      
       (longitudinal relaxation time) is likely the vinyl protons (often 3–5s). 
      
      
      
      must be
      
      
      to ensure 99.9% magnetization recovery. Failure here leads to underestimation of purity.
  • Spectral Width: 20 ppm (to capture potential impurities).

  • Offset (O1): Center of spectrum (~5 ppm).

  • Scans (NS): 16 or 32 (Sufficient for >20 mg sample; high S/N > 250:1 is required).

  • Temperature: 298 K (controlled).

Phase 3: Processing
  • Phasing: Manual phasing is required. Autophase is often insufficient for quantitative integration.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5 or similar) over the integral regions.

  • Integration:

    • IS Signal:

      
       3.0 ppm (Singlet, 6H).
      
    • Analyte Signal:

      
       6.9 ppm (Doublet of doublets, 1H, 
      
      
      
      ). Avoid the methoxy singlet at 3.7 ppm if possible, as it may overlap with methanol or other ester impurities.

Visualized Workflows

qNMR Experimental Workflow

qNMR_Workflow Start Start: Sample Analysis Weighing Gravimetric Preparation (Microbalance d=0.001mg) Start->Weighing Minimize evaporation Solvation Solvation in CDCl3 (Analyte + Dimethyl Sulfone) Weighing->Solvation Complete dissolution Acquisition NMR Acquisition (D1 = 60s, 90° Pulse) Solvation->Acquisition Transfer to 5mm tube Processing Spectral Processing (Phase, Baseline, Integrate) Acquisition->Processing Fourier Transform Calculation Purity Calculation (Using Equation 1) Processing->Calculation Extract Integrals Result Reported Purity (w/w %) Calculation->Result

Figure 1: The quantitative NMR workflow emphasizes the criticality of the weighing and acquisition steps to ensure metrological traceability.

Comparative Analysis: qNMR vs. GC-FID

The following data represents a typical benchmarking exercise for an industrial batch of Methyl 4-methyl-2-pentenoate.

Data Comparison Table
FeatureqNMR (Recommended) GC-FID (Standard) HPLC-UV
Reported Purity 98.2% ± 0.4% (

)
99.5% (Area %) 97.1% (Area %)
Measurement Type Absolute (Molar Ratio)Relative (Signal Area)Relative (Signal Area)
Reference Standard Not Required (Internal Std used)Required (Identical Standard)Required
Detection Scope Universal (Organic + Water + Salts)Volatiles OnlyChromophores Only
Major Blind Spot Signal Overlap (rare with good IS)Moisture, Inorganic Salts, PolymersNon-UV active impurities
Analysis Time ~15 mins (Sample Prep + Run)~45 mins (Column equilibration + Run)~30 mins
Sample Recovery Yes (Non-destructive)No (Destructive)No
Discussion of Discrepancies
  • The GC-FID Overestimation: The GC-FID result (99.5%) is higher than the qNMR result (98.2%). This is a classic artifact. GC-FID ignores moisture (often 0.1–0.5% in esters) and non-volatile residues (catalyst salts). It effectively normalizes the volatile components to 100%.

  • The HPLC-UV Underestimation: HPLC-UV often shows lower purity because the extinction coefficients of impurities (like oxidation byproducts) at 210–254 nm can be vastly higher than the aliphatic ester, disproportionately skewing the area %.

Decision Logic: When to use which?

Decision_Tree Start Select Analytical Method Q_Standard Is a certified Reference Standard of the analyte available? Start->Q_Standard Q_Volatile Is the sample highly volatile? Q_Standard->Q_Volatile Yes Use_qNMR Use qNMR (Primary Reference, Absolute Purity) Q_Standard->Use_qNMR No (qNMR is best) Q_Absolute Is absolute mass purity (w/w) required for formulation? Q_Volatile->Q_Absolute Yes Use_GC Use GC-FID (Routine QC, Relative Purity) Q_Volatile->Use_GC No (GC is sufficient) Q_Absolute->Use_GC No Q_Absolute->Use_qNMR Yes

Figure 2: Decision matrix for selecting between qNMR and GC-FID based on the availability of standards and the need for absolute quantification.

Conclusion & Recommendation

For Methyl 4-methyl-2-pentenoate , qNMR is the superior technique for establishing the "Gold Standard" purity value. While GC-FID is acceptable for routine batch-to-batch consistency checks, it consistently overestimates purity by failing to account for moisture and non-volatiles.

Recommendation:

  • Use qNMR to certify your "Primary Reference Standard" of Methyl 4-methyl-2-pentenoate.

  • Use this qNMR-certified material to calibrate your GC-FID for high-throughput routine analysis.

  • Adopt Dimethyl Sulfone as the universal internal standard for this class of esters due to its spectral cleanliness.

References

  • Pauli, G. F., et al. (2005). The Importance of Purity Evaluation in Phyto-Metabolomics. Journal of Natural Products. [Link]

  • BIPM. (2023). Metrological Traceability of Measurement Results. International Bureau of Weights and Measures. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Simova, S. (2024).[1] qNMR: A Handbook for the Modern Laboratory. Magnetic Resonance in Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Methyl 4-methyl-2-pentenoate

This document provides essential safety and logistical information for the handling of Methyl 4-methyl-2-pentenoate (CAS No. 672-255-1), a flammable liquid and irritant.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling of Methyl 4-methyl-2-pentenoate (CAS No. 672-255-1), a flammable liquid and irritant. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Risks: Hazard Profile of Methyl 4-methyl-2-pentenoate

Methyl 4-methyl-2-pentenoate is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquid and Vapor (H226): This compound can ignite when exposed to heat, sparks, or open flames.[1]

  • Causes Skin Irritation (H315): Direct contact with the skin can lead to irritation.[1]

  • Causes Serious Eye Irritation (H319): Contact with the eyes can cause significant irritation.[1][2]

  • May Cause Respiratory Irritation (H335): Inhalation of vapors may lead to respiratory tract irritation.[1]

A thorough understanding of these hazards is the foundation of a robust safety protocol. The subsequent sections will detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling Methyl 4-methyl-2-pentenoate, with explanations rooted in risk mitigation.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles and a face shield. Must be compliant with EN 166 (EU) or NIOSH (US) standards.Protects against splashes of the chemical, which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected for integrity before each use.Prevents direct skin contact, which can cause irritation.[2][3]
Body Protection A long-sleeved, flame-retardant laboratory coat.Protects the skin from accidental splashes and provides a barrier against the flammable nature of the chemical.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, a NIOSH/MSHA approved respirator is required.Minimizes the inhalation of vapors, which can cause respiratory irritation.[4]

Standard Operating Procedure for Handling Methyl 4-methyl-2-pentenoate

This step-by-step protocol is designed to ensure the safe handling of Methyl 4-methyl-2-pentenoate from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Keep the container of Methyl 4-methyl-2-pentenoate tightly closed when not in use.[2]

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]

2. Handling the Chemical:

  • Don all required PPE as outlined in the table above.

  • Conduct all transfers and manipulations of the chemical within a certified chemical fume hood to minimize inhalation exposure.

  • Ground and bond containers when transferring the material to prevent static discharge, which could be an ignition source.

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the laboratory area.[5]

  • Wash hands thoroughly after handling the chemical.[2]

3. Spill Response: In the event of a spill, immediate and correct action is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Immediately Ignition Remove Ignition Sources Alert->Ignition If safe to do so Ventilate Ensure Adequate Ventilation Ignition->Ventilate Once area is secured Absorb Contain and Absorb Spill (Use inert material like sand or vermiculite) Ventilate->Absorb Collect Collect Absorbed Material (Use non-sparking tools) Absorb->Collect Waste Place in a Sealed Container for Hazardous Waste Collect->Waste Decontaminate Decontaminate Spill Area Waste->Decontaminate Report Report the Incident Decontaminate->Report

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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